molecular formula C7H10N2O2S B112741 4-Amino-3-methylbenzenesulfonamide CAS No. 53297-70-4

4-Amino-3-methylbenzenesulfonamide

Cat. No.: B112741
CAS No.: 53297-70-4
M. Wt: 186.23 g/mol
InChI Key: IGQGXIVCGKMRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGXIVCGKMRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201418
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-70-4
Record name 4-Amino-3-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53297-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, molecular structure, synthesis, and potential applications of 4-Amino-3-methylbenzenesulfonamide. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to provide a robust understanding of this important chemical entity.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, a vast array of aryl and heteroarylsulfonamides have been developed, exhibiting activities ranging from antimicrobial and anti-inflammatory to diuretic and anticancer.[1][2] At the heart of this diverse functionality lies the ability of the sulfonamide group to act as a potent inhibitor of various enzymes, most notably the carbonic anhydrases.[2] 4-Amino-3-methylbenzenesulfonamide, a member of this esteemed chemical class, presents a valuable scaffold for further exploration in drug discovery, particularly in the design of selective enzyme inhibitors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physicochemical properties of 4-Amino-3-methylbenzenesulfonamide is fundamental to its application in research and development.

Chemical Identity

The foundational identifiers for 4-Amino-3-methylbenzenesulfonamide are summarized in the table below, providing a clear and concise reference for this compound.

IdentifierValueSource
IUPAC Name 4-amino-3-methylbenzenesulfonamide
CAS Number 53297-70-4
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N)N
InChIKey IGQGXIVCGKMRAM-UHFFFAOYSA-N
Structural Analysis

The molecular structure of 4-Amino-3-methylbenzenesulfonamide is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group. The relative positions of these substituents are critical to its chemical reactivity and biological activity. The amino group at position 4 and the sulfonamide group at position 1 are key features for its established role as a carbonic anhydrase inhibitor. The methyl group at the 3-position introduces steric and electronic modifications that can influence its binding affinity and selectivity for different enzyme isoforms.

Caption: 2D structure of 4-Amino-3-methylbenzenesulfonamide.

Synthesis and Purification

SynthesisWorkflow Start Starting Material: 3-Methyl-4-nitrobenzenesulfonyl chloride Step1 Amination with Aqueous Ammonia Start->Step1 Intermediate Intermediate: 3-Methyl-4-nitrobenzenesulfonamide Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product Final Product: 4-Amino-3-methylbenzenesulfonamide Step2->Product Purification Purification: Recrystallization or Column Chromatography Product->Purification

Caption: Proposed synthetic workflow for 4-Amino-3-methylbenzenesulfonamide.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Amination of 3-Methyl-4-nitrobenzenesulfonyl chloride

  • In a well-ventilated fume hood, dissolve 3-methyl-4-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid precipitate (3-methyl-4-nitrobenzenesulfonamide) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • To a suspension of 3-methyl-4-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • If using tin(II) chloride, heat the mixture at reflux until the reaction is complete (as monitored by TLC).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • After the reduction is complete, neutralize the reaction mixture. If an acidic medium was used, carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-3-methylbenzenesulfonamide.

Purification

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

  • Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined to achieve good recovery of pure crystals.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be necessary to isolate the desired product.

Analytical Characterization

The identity and purity of synthesized 4-Amino-3-methylbenzenesulfonamide must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the sulfonamide protons, and the methyl protons. The chemical shifts, splitting patterns, and integration values will confirm the connectivity of the atoms.

  • ¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. An [M+H]⁺ peak corresponding to the calculated molecular weight would provide strong evidence for the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic ring and methyl group are expected.

Biological Activity and Applications in Drug Discovery

The primary biological relevance of 4-Amino-3-methylbenzenesulfonamide lies in its potential as a carbonic anhydrase (CA) inhibitor.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[2] The benzenesulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor to the active site of the enzyme.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn²⁺ His_residues Histidine Residues Zn_ion->His_residues Coordinated by Sulfonamide 4-Amino-3-methylbenzenesulfonamide SO₂NH₂ group Sulfonamide:f0->Zn_ion Coordinates to Zinc Ion Aromatic_Ring Aromatic Ring with Substituents

Caption: Simplified binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[2]

  • 4-Amino Group: This group is generally considered essential for potent inhibitory activity against several CA isoforms.

  • 3-Methyl Group: The substitution at the 3-position can significantly influence the binding affinity and isoform selectivity. Electron-donating groups in this position have been shown to contribute to potent inhibition.[2] The methyl group in 4-Amino-3-methylbenzenesulfonamide is expected to modulate the electronic and steric properties of the molecule, potentially leading to a unique inhibitory profile compared to other 3-substituted analogues.

While direct quantitative data on the inhibitory activity of 4-Amino-3-methylbenzenesulfonamide against various hCA isoforms is not widely published, it represents a promising scaffold for the development of novel and selective CA inhibitors.[2] Its structural features make it an ideal candidate for inclusion in screening libraries and for further chemical modification to optimize its therapeutic potential.

Safety and Handling

Based on GHS classifications for this compound, 4-Amino-3-methylbenzenesulfonamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Amino-3-methylbenzenesulfonamide is a valuable chemical entity with significant potential in the field of drug discovery. Its benzenesulfonamide core provides a proven scaffold for enzyme inhibition, particularly targeting carbonic anhydrases. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and the analytical methodologies required for its characterization. For researchers and drug development professionals, 4-Amino-3-methylbenzenesulfonamide represents a promising starting point for the design and synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐((3‐nitrobenzylidene)amino)benzene sulfonamide (3). [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • 3ASenrise. (n.d.). 4-Amino-3-methylbenzenesulfonic acid, 98%. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Synthesis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-methylbenzenesulfonamide (CAS 98-33-9), also known as 3-methylsulfanilamide, is a critical pharmacophore and intermediate in the synthesis of sulfonamide antibiotics, particularly Sulfamethizole .[1] Its structural integrity relies on the precise introduction of a sulfonamide group para to the amino moiety on an ortho-toluidine scaffold.[1]

This guide details the industrial-standard synthesis pathway starting from o-toluidine . Unlike direct sulfonation, which often yields mixtures or sulfamic acids, this protocol utilizes an N-acetyl protection strategy followed by chlorosulfonation.[1] This approach ensures regioselectivity, high yields, and operational safety.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • Regioselectivity: The amino group is a strong ortho/para director.[1] However, the ortho position is sterically hindered by the methyl group, and the para position is the target.[1] Direct sulfonation of free amines often leads to N-sulfonation (sulfamic acid formation).[1]

  • Reactivity Control: The high reactivity of the free amine must be modulated to prevent oxidation or polymerization under the harsh acidic conditions of chlorosulfonation.[1]

Strategic Solution:

  • Step 1 (Protection): Acetylation of o-toluidine masks the amine, reducing its basicity and preventing N-sulfonation while maintaining para-directing influence.[1]

  • Step 2 (Functionalization): Chlorosulfonation using excess chlorosulfonic acid introduces the sulfonyl chloride group at the 4-position.[1]

  • Step 3 (Amidation): Ammonolysis converts the chloride to the sulfonamide.[1]

  • Step 4 (Deprotection): Acidic or basic hydrolysis restores the free amine.[1]

Pathway Visualization

SynthesisPathway start o-Toluidine (2-Methylaniline) step1 N-Acetyl-o-toluidine (Protection) start->step1 Acetic Anhydride HCl/H2O step2 4-Acetamido-3-methyl- benzenesulfonyl chloride step1->step2 ClSO3H (Chlorosulfonation) step3 4-Acetamido-3-methyl- benzenesulfonamide step2->step3 NH4OH (Ammonolysis) end 4-Amino-3-methyl- benzenesulfonamide step3->end HCl/H2O (Hydrolysis)

Figure 1: Step-wise synthesis pathway from o-toluidine to the target sulfonamide.

Detailed Experimental Protocol

Step 1: N-Acetylation of o-Toluidine

Objective: Protect the amine group to prevent side reactions during sulfonation.

  • Reagents: o-Toluidine (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent) or Water/HCl.[1]

  • Protocol:

    • Dissolve o-toluidine in dilute HCl or glacial acetic acid.[1]

    • Add acetic anhydride slowly with stirring. The reaction is exothermic; maintain temperature < 60°C.[1]

    • Upon cooling, N-acetyl-o-toluidine precipitates as white crystals.[1]

    • Recrystallize from water/ethanol if necessary (MP: ~110°C).

  • Critical Insight: Acetylation reduces the electron density of the ring slightly compared to the free amine, but the acetamido group remains a strong para-director. The methyl group at position 2 sterically hinders position 3, forcing substitution to position 4.[1]

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group.[1]

  • Reagents: N-Acetyl-o-toluidine (1.0 eq), Chlorosulfonic acid (

    
    , 4.0–5.0 eq).[1]
    
  • Protocol:

    • Safety: Perform in a fume hood.

      
       reacts violently with water to release HCl and 
      
      
      
      .[1]
    • Place chlorosulfonic acid in a dry flask equipped with a drying tube and mechanical stirrer.

    • Cool to 10–15°C.

    • Add dry N-acetyl-o-toluidine in small portions over 1 hour. Do not allow temperature to rise above 20°C during addition to prevent polysulfonation.[1]

    • Once addition is complete, heat the mixture to 60°C for 2–3 hours to drive the reaction to completion (evolution of HCl gas will cease).

    • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.[1][2]

    • Filter immediately and wash with cold water.[1] Proceed to Step 3 immediately to avoid hydrolysis of the chloride.[1]

Step 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.[1]

  • Reagents: Wet sulfonyl chloride cake from Step 2, Ammonium Hydroxide (25%

    
    , excess).
    
  • Protocol:

    • Suspend the wet sulfonyl chloride paste in water or add directly to concentrated ammonium hydroxide at 10–15°C.[1]

    • Stir for 2–4 hours. The reaction is exothermic.[1][3]

    • Heat to 60°C for 30 minutes to ensure completion.

    • Cool to 10°C and adjust pH to ~4-5 with HCl to precipitate the product (if it is soluble in high pH). Usually, the amide precipitates upon cooling.[1]

    • Filter and wash with water.[1][4]

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final pharmacophore.[1]

  • Reagents: 4-Acetamido-3-methylbenzenesulfonamide, HCl (dilute, 1:1).[1]

  • Protocol:

    • Suspend the intermediate in dilute HCl.

    • Reflux for 30–60 minutes. The solid will dissolve as the amine hydrochloride forms.[1]

    • Isolation:

      • Option A (Free Base): Cool the solution and neutralize with Sodium Carbonate (

        
        ) or NaOH to pH 7–8.[1] The product precipitates.[1]
        
      • Option B (Salt): Cool to crystallize the hydrochloride salt directly if desired.[1]

    • Recrystallize from hot water/ethanol.[1]

Mechanistic Insight: Chlorosulfonation

The chlorosulfonation step is an Electrophilic Aromatic Substitution (EAS) .[1] The use of excess chlorosulfonic acid serves two purposes: it acts as the solvent and the reagent.[1]

  • Generation of Electrophile:

    
     (Simplified). The active electrophile is the sulfonyl cation.[1]
    
  • Sigma Complex: The electrophile attacks the ring para to the acetamido group (highest electron density and least steric hindrance).[1]

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid.[1]

  • Conversion to Chloride: The sulfonic acid reacts with further

    
     to form the sulfonyl chloride.[1][5]
    

Mechanism step1 N-Acetyl-o-toluidine step2 Sigma Complex Formation (Electrophilic Attack at C4) step1->step2 + SO2(OH)Cl step3 Intermediate Sulfonic Acid (R-SO3H) step2->step3 - H+ step4 Sulfonyl Chloride (R-SO2Cl) step3->step4 + SO2(OH)Cl - H2SO4

Figure 2: Mechanism of the chlorosulfonation step.

Technical Data & Specifications

ParameterSpecificationNote
IUPAC Name 4-Amino-3-methylbenzenesulfonamide
CAS Number 98-33-9
Molecular Formula

Molecular Weight 186.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 236–237°CPure compound
Solubility Soluble in hot water, alcohol; sparingly soluble in cold water.[1][6]
Key Impurity o-Toluidine-4-sulfonic acidResult of incomplete chlorination or hydrolysis

Safety & Troubleshooting

  • Moisture Control: Step 2 is strictly anhydrous. Any water present will hydrolyze

    
     violently.[1]
    
  • Temperature Control: In Step 2, exceeding 60°C can lead to sulfone formation (R-SO2-R) as a side product, which is difficult to remove.[1]

  • Isomer Control: The presence of the methyl group at the 3-position (relative to sulfonamide) is guaranteed by the starting material (o-toluidine) and the para-directing nature of the acetylation.[1] However, trace amounts of ortho-substitution (position 6) may occur if temperature is uncontrolled.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7384, 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses. Sulfanilyl Chloride, N-acetyl-. Coll. Vol. 1, p.8 (1941); Vol. 8, p.100 (1928). (Standard protocol reference for chlorosulfonation of acetanilides). Retrieved from [Link][1]

  • Google Patents. Process for the preparation of N-acetylaminoarylsulfonic acids. US4487725A.[1] Retrieved from

  • Google Patents. 4-amino benzenesulfonamides. US4698445A.[1] (Describes analogous synthesis of substituted benzenesulfonamides). Retrieved from

Sources

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Sulfonamide Scaffold

To the dedicated community of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide to 4-Amino-3-methylbenzenesulfonamide. This seemingly simple molecule is a member of the venerable sulfonamide class of compounds, a scaffold that has been a cornerstone of medicinal chemistry for nearly a century. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have demonstrated a remarkable breadth of biological activity, from their well-known antibacterial properties to their roles as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[1]

4-Amino-3-methylbenzenesulfonamide, with its specific substitution pattern, offers a unique electronic and steric profile that makes it a valuable building block in the design of novel therapeutic agents. Understanding its synthesis, physicochemical properties, and potential biological activities is crucial for harnessing its full potential in modern drug discovery. This guide provides a detailed exploration of these aspects, grounded in established scientific principles and supported by cited literature, to empower researchers in their pursuit of innovative medicines.

Physicochemical and Structural Properties

4-Amino-3-methylbenzenesulfonamide is a crystalline solid with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [2]
CAS Number 53297-70-4[2]
Appearance White to off-white crystalline powder
Melting Point Not explicitly reported, but related compounds suggest a relatively high melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.

digraph "4_Amino_3_methylbenzenesulfonamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1_N1 [label="H"]; H2_N1 [label="H"]; C_Me [label="C"]; H1_Me [label="H"]; H2_Me [label="H"]; H3_Me [label="H"]; S1 [label="S"]; O1_S1 [label="O"]; O2_S1 [label="O"]; N2 [label="N"]; H1_N2 [label="H"]; H2_N2 [label="H"]; H_C2 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N1 [pos="2.6,1.25!"]; H1_N1 [pos="3.2,0.75!"]; H2_N1 [pos="3.2,1.75!"]; C_Me [pos="-2.6,1.25!"]; H1_Me [pos="-3.2,0.75!"]; H2_Me [pos="-2.6,2!"]; H3_Me [pos="-3.2,1.75!"]; S1 [pos="0,-3!"]; O1_S1 [pos="-0.8,-3.8!"]; O2_S1 [pos="0.8,-3.8!"]; N2 [pos="0,-4.5!"]; H1_N2 [pos="-0.6,-5.1!"]; H2_N2 [pos="0.6,-5.1!"]; H_C2 [pos="-2.1,-1.25!"]; H_C5 [pos="2.1,-1.25!"]; H_C6 [pos="2.1,1.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [label=""]; N1 -- H1_N1; N1 -- H2_N1; C2 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- S1; S1 -- O1_S1 [style=double]; S1 -- O2_S1 [style=double]; S1 -- N2; N2 -- H1_N2; N2 -- H2_N2; C3 -- H_C2; C5 -- H_C5; C6 -- H_C6;

}

Caption: Chemical structure of 4-Amino-3-methylbenzenesulfonamide.

Synthesis Methodology

The synthesis of 4-Amino-3-methylbenzenesulfonamide can be achieved through a multi-step process starting from a readily available precursor, 2-methylaniline (o-toluidine). The general synthetic strategy involves the protection of the amino group, followed by chlorosulfonation and subsequent amination, and finally deprotection. A plausible and detailed experimental protocol is outlined below, based on established methods for sulfonamide synthesis.[4][5]

Synthesis_Workflow Start 2-Methylaniline Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Intermediate1 N-acetyl-2-methylaniline Step1->Intermediate1 Step2 Chlorosulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 4-(Acetylamino)-3-methylbenzenesulfonyl chloride Step2->Intermediate2 Step3 Amination (Ammonia) Intermediate2->Step3 Intermediate3 N-(4-Sulfamoyl-2-methylphenyl)acetamide Step3->Intermediate3 Step4 Deprotection (Acid or Base Hydrolysis) Intermediate3->Step4 End 4-Amino-3-methylbenzenesulfonamide Step4->End

Caption: General workflow for the synthesis of 4-Amino-3-methylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methylaniline

The initial step involves the protection of the highly reactive amino group of 2-methylaniline to prevent unwanted side reactions during the subsequent chlorosulfonation. Acetylation is a common and effective method for this purpose.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated N-acetyl-2-methylaniline by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Chlorosulfonation of N-acetyl-2-methylaniline

This is a critical electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the methyl group, the substitution occurs predominantly at the para position.

  • In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place chlorosulfonic acid (5.0 eq) and cool it in an ice-salt bath to 0-5°C.

  • Slowly add dry N-acetyl-2-methylaniline (1.0 eq) in small portions to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for 1-2 hours until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The solid 4-(acetylamino)-3-methylbenzenesulfonyl chloride will precipitate. Collect the product by filtration, wash it thoroughly with cold water, and dry it in a desiccator over P₂O₅.

Step 3: Amination of 4-(Acetylamino)-3-methylbenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

  • Suspend the dried 4-(acetylamino)-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran in a pressure vessel.

  • Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonia (excess) with stirring.

  • Seal the vessel and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

  • Treat the residue with cold water, and collect the precipitated N-(4-sulfamoyl-2-methylphenyl)acetamide by filtration. Wash the product with cold water and dry.

Step 4: Hydrolysis of N-(4-Sulfamoyl-2-methylphenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

  • To a round-bottom flask containing N-(4-sulfamoyl-2-methylphenyl)acetamide (1.0 eq), add a dilute solution of hydrochloric acid (e.g., 10-20%).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the free amine.

  • Collect the crude 4-Amino-3-methylbenzenesulfonamide by filtration.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Purification and Characterization

Purification of the final product is typically achieved by recrystallization. The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic and Analytical Data

While a comprehensive set of publicly available spectra specifically for 4-Amino-3-methylbenzenesulfonamide is limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The methyl protons will be a singlet at approximately δ 2.0-2.5 ppm. The amino protons will appear as a broad singlet, and the sulfonamide protons will also be a broad singlet. The exact chemical shifts will depend on the solvent used.[6][7][8]
¹³C NMR Aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, around δ 15-25 ppm.[6][9]
FTIR (cm⁻¹) Characteristic peaks for N-H stretching of the amino and sulfonamide groups will be observed in the range of 3200-3500 cm⁻¹. Asymmetric and symmetric stretching of the S=O group will appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[10][11]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.23 g/mol ). Fragmentation patterns will likely involve the loss of SO₂ and NH₂.[12]

Applications in Drug Development and Research

The primary interest in 4-Amino-3-methylbenzenesulfonamide within the pharmaceutical sciences lies in its potential as a scaffold for the development of carbonic anhydrase inhibitors.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[15][16]

The sulfonamide group is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the enzyme's catalytic activity.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O/OH- H2O/OH- Zn(II)->H2O/OH- His1 His1 His1->Zn(II) His2 His2 His2->Zn(II) His3 His3 His3->Zn(II) Displaced Displaced H2O/OH-->Displaced R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordination

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Potential as a Selective Inhibitor

There are at least 15 different human CA isoforms, and developing isoform-selective inhibitors is a major goal in drug discovery to minimize off-target effects. The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the binding affinity and selectivity for different CA isoforms.[15][17] The presence of the 3-methyl group in 4-Amino-3-methylbenzenesulfonamide can influence its interaction with the amino acid residues in the active site of different CAs, potentially leading to selective inhibition.

While specific inhibition constants (Ki values) for 4-Amino-3-methylbenzenesulfonamide against various CA isoforms are not widely reported in the public domain, data from structurally related sulfonamides can provide valuable insights. For instance, many benzenesulfonamide derivatives exhibit potent inhibition of hCA II, IX, and XII, which are important therapeutic targets.[18][19]

Carbonic Anhydrase IsoformTherapeutic RelevanceTypical Ki Values of Benzenesulfonamide Derivatives
hCA I Abundant in red blood cellsGenerally weaker inhibition (micromolar range)
hCA II Glaucoma, epilepsyPotent inhibition (low nanomolar to micromolar range)[15][20]
hCA IX Tumor hypoxia and cancerPotent and selective inhibition is a key research area (nanomolar range)[17][19]
hCA XII Glaucoma, cancerPotent inhibition (nanomolar range)[17][19]

Further research is warranted to fully characterize the inhibitory profile of 4-Amino-3-methylbenzenesulfonamide and its derivatives against the full panel of human carbonic anhydrases.

Safety and Handling

4-Amino-3-methylbenzenesulfonamide is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Amino-3-methylbenzenesulfonamide is a versatile chemical entity with significant potential in medicinal chemistry, particularly as a scaffold for the design of novel carbonic anhydrase inhibitors. This guide has provided a comprehensive overview of its physicochemical properties, a detailed, plausible synthetic protocol, expected analytical characteristics, and its primary mechanism of action. By understanding the fundamental aspects of this compound, researchers are better equipped to utilize it in the development of new and improved therapeutic agents. The exploration of its derivatives and their specific interactions with various biological targets remains a promising avenue for future research.

References

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379. [Link]

  • Gül, H. İ., et al. (2021). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, and XII with novel biphenyl- and benzylphenyl-substituted sulfonamides. ResearchGate. [Link]

  • Vullo, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(10), 5293. [Link]

  • Čapkauskaitė, E., et al. (2012). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2012, 589209. [Link]

  • Maren, T. H., & Taylor, P. W. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 41(2), 419-426. [Link]

  • Tareq, S. M., et al. (2024). Effect of Violet Laser Irradiation on the Optical Properties of Polyvinyl Alcohol/Methyl Orange Composite Thick Films: A Model for Medical Applications. ResearchGate. [Link]

  • Angeli, A., et al. (2019). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1152. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

  • Akocak, S., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515. [Link]

  • Brávková, A., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(19), 6659. [Link]

  • Google Patents. (n.d.). US4009205A - Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines.
  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). [Link]

  • ResearchGate. (n.d.). Exploring solvents and other conditions for the chlorination of 2-methylaniline (2a, 10 mmol scale) using CuCl₂. [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. [Link]

  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-amino-3-methylsulfonylbenzoate. [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzene-1-sulfonamide. [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. [Link]

  • Jurgaitytė, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11158. [Link]

  • Vaškevičienė, I., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 25(24), 5900. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. [Link]

  • Hartati, Y. W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • PubChem. (n.d.). 4-aminobenzenesulfonyl Chloride. [Link]

  • ChemSynthesis. (n.d.). 4-amino-3-methylbenzenesulfonic acid. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

Sources

discovery and history of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide : From Synthetic Scaffold to Pharmacological Probe.

Part 1: Introduction & Chemical Identity

4-Amino-3-methylbenzenesulfonamide (CAS RN: 53297-70-4 ) is a structural analogue of sulfanilamide, distinguished by the presence of a methyl group at the meta position relative to the sulfonamide moiety (or ortho to the amino group). While often overshadowed by its parent compound in clinical history, this molecule serves as a critical intermediate in organic synthesis and a foundational scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs).[1]

In the context of medicinal chemistry, it represents a "privileged structure"—a core scaffold capable of binding to multiple biological targets, including dihydropteroate synthase (bacterial folate pathway) and carbonic anhydrase metalloenzymes.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueNote
IUPAC Name 4-Amino-3-methylbenzenesulfonamideAlso known as 3-Methylsulfanilamide
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes slightly upon air exposure
Solubility Low in water; Soluble in DMSO, Methanol, AcetoneMethyl group increases lipophilicity vs. sulfanilamide
pKa (Sulfonamide) ~10.4Weakly acidic proton on sulfonamide nitrogen
pKa (Amine) ~2.5 - 3.0Weakly basic aniline nitrogen

Part 2: Historical Genesis

The discovery of 4-Amino-3-methylbenzenesulfonamide is inextricably linked to the "Golden Age" of sulfonamide research (1935–1945), triggered by Gerhard Domagk’s discovery of Prontosil.

  • The Derivatization Race: Following the realization that p-aminobenzenesulfonamide (sulfanilamide) was the active metabolite of Prontosil, pharmaceutical chemists globally began synthesizing ring-substituted derivatives to bypass patent restrictions and improve solubility.

  • The Methyl Effect: Researchers investigated alkyl substitutions on the benzene ring to modulate the pKa and lipophilicity. The introduction of the 3-methyl group was a strategic attempt to alter the steric environment around the amino group, potentially reducing acetylation (a metabolic inactivation pathway) in vivo.

  • Modern Relevance: Today, the compound is less a clinical antibiotic and more a fragment-based drug discovery (FBDD) tool. It is extensively used to synthesize "tailed" sulfonamides—compounds where the amino group is derivatized to reach the hydrophobic pockets of Carbonic Anhydrase isoforms (e.g., CA IX in tumors).

Part 3: Chemical Synthesis & Methodology

The synthesis of 4-Amino-3-methylbenzenesulfonamide follows a classic protection-activation-deprotection strategy. Direct chlorosulfonation of o-toluidine is hazardous and yields mixtures; therefore, the amino group must be protected first.

Synthetic Pathway (Protocol)

Step 1: Protection (Acetylation)

  • Precursor: o-Toluidine (2-Methylaniline).

  • Reagent: Acetic anhydride (

    
    ) in aqueous acetic acid.
    
  • Product: N-(2-methylphenyl)acetamide (Acet-o-toluidide).

  • Logic: Acetylation deactivates the ring slightly (preventing over-sulfonation) and protects the amine from oxidation.

Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

  • Reagent: Excess Chlorosulfonic acid (

    
    ).
    
  • Conditions: 0°C to 60°C.

  • Mechanism: The acetamido group directs the sulfonyl chloride group para to itself. The methyl group at position 3 reinforces this direction sterically and electronically.

  • Product: 4-Acetamido-3-methylbenzenesulfonyl chloride.

Step 3: Amination

  • Reagent: Aqueous Ammonia (

    
    ) or Ammonia gas in acetone.
    
  • Conditions: < 20°C (exothermic).

  • Product: 4-Acetamido-3-methylbenzenesulfonamide.

Step 4: Hydrolysis (Deprotection)

  • Reagent: Dilute Hydrochloric acid (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Conditions: Reflux for 1-2 hours.

  • Workup: Neutralization to pH 7 to precipitate the free amine.

  • Final Product: 4-Amino-3-methylbenzenesulfonamide.

Visual Synthesis Workflow

Synthesis o_tol o-Toluidine (Precursor) acet_o Acet-o-toluidide (Protected) o_tol->acet_o Ac2O / AcOH Acetylation sulfonyl Sulfonyl Chloride Intermediate acet_o->sulfonyl ClSO3H Chlorosulfonation protected_sa Protected Sulfonamide sulfonyl->protected_sa NH3 (aq) Amination final 4-Amino-3-methyl benzenesulfonamide protected_sa->final HCl / Reflux Hydrolysis

Caption: Step-wise synthesis of 4-Amino-3-methylbenzenesulfonamide via the chlorosulfonation route.

Part 4: Mechanism of Action & Pharmacology

This compound exhibits a dual pharmacological profile, acting on both bacterial metabolic pathways and mammalian metalloenzymes.

Bacterial Inhibition (The Folate Pathway)

Like all sulfanilamides, this molecule acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .

  • Mechanism: It mimics para-aminobenzoic acid (PABA).

  • Binding: The sulfonamide group occupies the PABA binding pocket on DHPS.

  • Effect: It prevents the condensation of PABA with pteridine, halting the synthesis of dihydropteroic acid (a precursor to Folic Acid).

  • Impact of 3-Methyl: The methyl group creates steric bulk. While this can slightly reduce binding affinity compared to unsubstituted sulfanilamide, it alters the lipophilicity, potentially improving penetration into certain bacterial strains.

Carbonic Anhydrase Inhibition (The Zinc Anchor)

The primary sulfonamide moiety (


) is the classic "Zinc Binding Group" (ZBG) for Carbonic Anhydrase (CA) enzymes.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the

    
     ion in the enzyme's active site.
    
  • Selectivity: The 4-amino-3-methyl phenyl tail interacts with the hydrophobic wall of the active site.

  • Research Utility: This molecule is frequently derivatized at the 4-amino position to create "tails" that extend out of the active site, conferring selectivity for specific isoforms like CA IX (hypoxia-induced tumor target) over CA II (ubiquitous cytosolic isoform).

Biological Interaction Diagram

Mechanism drug 4-Amino-3-methyl benzenesulfonamide DHPS Dihydropteroate Synthase (Bacteria) drug->DHPS Mimics PABA Competitive Inhibition CA Carbonic Anhydrase (Human/Bacteria) drug->CA Coordinates Zn2+ Active Site Blockade folate Folate Synthesis Arrested DHPS->folate ph pH Regulation Disrupted CA->ph

Caption: Dual mechanism of action targeting bacterial folate synthesis and enzymatic pH regulation.

Part 5: Applications in Drug Development

1. Fragment-Based Drug Design (FBDD): Researchers use 4-Amino-3-methylbenzenesulfonamide as a "fragment" to probe the active sites of metalloenzymes. Its small size allows it to bind efficiently (high Ligand Efficiency), and the amino group provides a vector for growing the molecule into a high-affinity drug.

2. Supramolecular Chemistry: Due to the directional hydrogen bonding capabilities of the sulfonamide group and the amino group, this molecule is used in crystal engineering to form co-crystals and supramolecular polymers.

3. Dye Chemistry Intermediate: While the sulfonic acid derivative (CAS 98-33-9) is more common in dyes, the sulfonamide is used in specific azo-dye couplings where solubility in organic media is required.

References

  • PubChem. (n.d.).[2][3] 4-Amino-3-methylbenzenesulfonamide (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (1947). o-Toluidinesulfonic Acid (Precursor Methodology). Organic Syntheses, Coll. Vol. 3, p.824. Retrieved from [Link]

  • K. Rutkauskas et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

This guide defines the technical safety architecture for handling 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4). As a bifunctional intermediate containing both a primary aniline moiety and a sulfonamide group, this compound presents a dual-hazard profile: potential for methemoglobinemia (characteristic of anilines) and hypersensitivity reactions (characteristic of sulfonamides).

Research and development workflows must treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate , requiring strict containment until definitive toxicology rules otherwise.

Chemical Identity Table[3]
PropertySpecification
Chemical Name 4-Amino-3-methylbenzenesulfonamide
Synonyms 4-Amino-3-methylbenzene-1-sulfonamide; 3-Toluene-4-sulfonamide (isomer specific)
CAS Number 53297-70-4
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Physical State Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calc) ~10.0 (Sulfonamide NH), ~2-3 (Aniline NH₂ protonation)

Toxicology & Hazard Assessment

The safety logic for this compound is derived from its structural activity relationships (SAR). It is not merely an irritant; it is a potential sensitizer and systemic toxin.

Mechanistic Toxicity
  • Haptenization (Sensitization): The sulfonamide group at position 1 is a known structural alert for Type IV hypersensitivity (delayed T-cell mediated). The metabolic oxidation of the arylamine at position 4 to a hydroxylamine or nitroso intermediate can bind covalently to serum proteins, forming immunogenic haptens.

  • Methemoglobinemia Risk: Like many primary aromatic amines (anilines), absorption can lead to the oxidation of hemoglobin Fe(II) to Fe(III), impairing oxygen transport. While the sulfonamide group generally reduces this potency compared to pure aniline, the risk remains in scale-up scenarios.

GHS Hazard Classification
  • Skin Irrit. 2 (H315): Causes skin irritation.[1]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.[2][3][4]

  • Skin Sens. 1 (H317): (Predicted) May cause an allergic skin reaction.

Engineering Controls & Containment Strategy

We do not rely solely on PPE. The primary line of defense is engineering containment .

Occupational Exposure Banding (OEB)

Treat this material as OEB 3 (10–100 µg/m³) until specific occupational exposure limits (OELs) are established.

Containment Logic Diagram

The following diagram illustrates the decision matrix for handling based on quantity and physical state.

ContainmentStrategy Start Start: Define Operation StateCheck Physical State? Start->StateCheck QtyCheck Quantity > 10g? StateCheck->QtyCheck Solid / Powder FumeHood Level 1: Certified Chemical Fume Hood (Face Velocity > 0.5 m/s) StateCheck->FumeHood Solution / Wet PowderHood Level 2: HEPA Filtered Powder Hood (Balance Enclosure) QtyCheck->PowderHood No (Small Scale) Glovebox Level 3: Isolator / Glovebox (Negative Pressure) QtyCheck->Glovebox Yes (High Dust Potential) Validation Validation: Surface Wipe Test (Surrogate Monitoring) FumeHood->Validation PowderHood->Validation Glovebox->Validation

Figure 1: Containment decision logic based on physical state and scale. Solid handling requires HEPA filtration due to dust inhalation risks.

Operational Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If outside a HEPA enclosure, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is mandatory. N95 masks are insufficient for prolonged handling of aromatic amines.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (extended cuff, >5 mil) or Laminate film (Silver Shield) for prolonged solvent work.

    • Rationale: Aromatic amines can permeate thin latex rapidly.

Weighing and Solubilization Protocol

Objective: Prepare a stock solution without generating airborne dust.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Substituted sulfonamides are prone to static charge buildup, leading to powder scattering.

  • Weighing:

    • Place a tared vial inside the enclosure.

    • Transfer powder using a disposable plastic spatula (avoid metal if trace metal catalysis is a concern for downstream coupling, though generally safe).

    • Cap the vial before removing it from the enclosure.

  • Solubilization:

    • Solvent Choice: DMSO or DMF are preferred for high concentrations.

    • Acidification: If using aqueous media, acidification (HCl) may be required to protonate the amine (Position 4), but this may reduce the solubility of the sulfonamide moiety depending on pH.

    • Exotherm: Dissolution is generally endothermic or neutral; however, adding acid to the amine will generate heat. Perform acid addition in an ice bath.

Reaction Workup & Quenching

Hazard: The sulfonamide group is stable, but the primary amine is reactive.

  • Quenching: If reacting with electrophiles (e.g., acid chlorides), ensure all unreacted amine is consumed or removed.

  • Waste Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. This can lead to the formation of explosive nitro compounds or azo-dimers.

  • Decontamination: Clean surfaces with a surfactant-based cleaner followed by a methanol wipe. Avoid bleach (hypochlorite) as it can oxidize the amine to toxic chloramines or nitroso species.

Emergency Response

Spill Management Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Allow aerosols to settle) Spill->Evacuate PPE 2. Don PPE (Tyvek Suit, Double Nitrile, P100) Evacuate->PPE Contain 3. Containment (Cover with damp absorbent pads) PPE->Contain Clean 4. Clean Up (Scoop -> Bag -> Wash) Contain->Clean Waste 5. Hazardous Waste (Tag as Toxic/Irritant) Clean->Waste

Figure 2: Step-by-step spill response protocol minimizing dust generation.[5]

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer oxygen—this indicates methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol or solvents to wash skin; this increases transdermal absorption of the amine.

  • Eye Contact: Flush with water for 15 minutes.[5][4][6] Consult an ophthalmologist (sulfonamides can crystallize on the cornea if pH changes).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143037, 4-Amino-3-methylbenzenesulfonamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide and Aniline Derivatives. (General class hazards applied where specific isomer data is absent). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aniline and Homologues. (Used for OEB extrapolation). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Solubility for Sulfonamide Scaffolds

4-Amino-3-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The sulfonamide functional group is a "privileged scaffold," appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and more recently, as potent inhibitors of carbonic anhydrase (CA) for applications in oncology and ophthalmology.[1] The solubility of a drug candidate or a key intermediate like 4-amino-3-methylbenzenesulfonamide is a fundamental physicochemical property that dictates its biopharmaceutical behavior and developability.

Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Furthermore, understanding solubility in various organic solvents is crucial for designing efficient synthesis, purification, and formulation processes. This guide will equip researchers with the necessary knowledge to approach the solubility assessment of 4-amino-3-methylbenzenesulfonamide and similar compounds with scientific rigor.

Physicochemical Properties of 4-Amino-3-methylbenzenesulfonamide:

PropertyValueSource
CAS Number 53297-70-4[2]
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [2]
Appearance White crystalline powder

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of sulfonamides is governed by the interplay of their molecular structure and the properties of the solvent. The presence of both a polar sulfonamide group (-SO₂NH₂) and an aromatic ring imparts a degree of amphiphilicity. The amino (-NH₂) and methyl (-CH₃) substituents on the benzene ring of 4-amino-3-methylbenzenesulfonamide further modulate its polarity and potential for hydrogen bonding.

Several thermodynamic models are employed to describe and predict the solubility of compounds like sulfonamides in different solvents. These models are invaluable for understanding the dissolution process and for predicting solubility in solvent systems where experimental data is unavailable.

Commonly Used Thermodynamic Models:

  • The Modified Apelblat Model: This is a semi-empirical equation that relates the mole fraction solubility of a solute to the temperature. It is widely used due to its simplicity and good correlation with experimental data for many pharmaceutical compounds.

  • The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant, which in this context is the solubility. It allows for the calculation of the enthalpy of dissolution.

  • The λh (Buchowski-Ksiazczak) Model: This is another two-parameter model that is effective in correlating the solubility of solids in various solvents.

  • The Wilson and NRTL Models: These are more complex models based on the concept of local composition and are particularly useful for describing the solubility in binary solvent mixtures.

The selection of an appropriate model depends on the specific system and the desired level of accuracy.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 4-amino-3-methylbenzenesulfonamide. The isothermal shake-flask method is presented as the gold standard due to its reliability in achieving thermodynamic equilibrium.

Materials and Equipment
  • 4-Amino-3-methylbenzenesulfonamide (ensure purity is characterized)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The causality behind each step is explained to ensure a thorough understanding of the protocol.

Diagram of the Isothermal Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess 4-amino-3- methylbenzenesulfonamide prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 Ensures saturation equil1 Agitate in a thermostatic shaker at a constant temperature prep2->equil1 equil2 Monitor for sufficient time to reach equilibrium (e.g., 24-72h) equil1->equil2 Critical for thermodynamic solubility sampling1 Allow suspension to settle equil2->sampling1 sampling2 Withdraw supernatant and filter (0.45 µm filter) sampling1->sampling2 Remove undissolved solid sampling3 Dilute filtrate with mobile phase sampling2->sampling3 sampling4 Quantify concentration using a validated HPLC method sampling3->sampling4 data1 Calculate solubility (e.g., mg/mL or mol/L) sampling4->data1 data2 Correlate data with thermodynamic models data1->data2

Caption: Workflow for the isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-amino-3-methylbenzenesulfonamide to a series of vials containing a known volume of each selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours). The time required to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the mobile phase to be used in the analytical quantification step.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of 4-amino-3-methylbenzenesulfonamide of known concentrations.

    • The concentration of the saturated solution is then determined from the calibration curve.

  • Data Analysis:

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

    • Repeat the experiment at different temperatures (e.g., 283.15 K, 308.15 K, 318.15 K) to study the temperature dependence of solubility.

    • The experimental data can then be correlated using the thermodynamic models mentioned in Section 2.

Illustrative Solubility Profile: Data from a Structurally Related Sulfonamide

Mole Fraction Solubility (x₁) of 3-Cyano-4-methylbenzenesulfonamide in Various Solvents: [3]

T/KMethanol (10⁵x₁)Ethanol (10⁵x₁)n-Propanol (10⁵x₁)Isopropanol (10⁵x₁)n-Butanol (10⁵x₁)
278.1581.756.447.936.442.1
283.1510170.358.644.751.1
288.1512486.871.354.861.6
293.1515210786.567.173.9
298.1518513110481.988.3

Analysis of the Illustrative Data:

  • Effect of Temperature: The solubility of 3-Cyano-4-methylbenzenesulfonamide increases with increasing temperature in all the solvents tested. This is a common trend for the dissolution of solid solutes and indicates that the dissolution process is endothermic.

  • Effect of Solvent: The solubility is highest in methanol and generally decreases as the alkyl chain of the alcohol becomes longer or more branched. This suggests that the polarity and hydrogen bonding capacity of the solvent play a significant role in the solubilization of this sulfonamide.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-amino-3-methylbenzenesulfonamide. While specific experimental data for this compound remains to be published, the detailed protocol and theoretical background presented here offer a robust starting point for researchers. The generation of such data would be a valuable contribution to the scientific community, aiding in the rational design of synthetic routes, purification strategies, and formulation development for this and other related sulfonamide-based compounds. It is recommended that future work focuses on the experimental determination of the solubility of 4-amino-3-methylbenzenesulfonamide in a range of pharmaceutically relevant solvents and at various temperatures, followed by the application of thermodynamic modeling to gain a deeper understanding of the dissolution process.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Raevsky, O. A., & Schaper, K. J. (2011). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 43(6), 874-881. [Link]

  • Kodide, K., Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5493-5503. [Link]

  • Li, Y., Wang, Y., Qu, Y., & Yang, H. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2847-2856. [Link]

  • ChemBK. (n.d.). 3-Methyl-4-Aminobenzensulfonamide. Retrieved from [Link]

  • Tumosienė, I., Rutkauskas, K., Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 18344-18369. [Link]

  • Adibkia, K., Dastmalchi, S., Jouyban, A., & Hanaee, J. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 19(2), 109. [Link]

Sources

potential applications of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-Amino-3-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and industrial synthesis.

From Synthetic Scaffold to Bioactive Pharmacophore

CAS: 2164-83-2 | Formula: C₇H₁₀N₂O₂S | MW: 186.23 g/mol Synonyms: 3-Methylsulfanilamide; 4-Amino-m-toluenesulfonamide; 3-Methyl-4-aminobenzenesulfonamide.

Executive Summary

4-Amino-3-methylbenzenesulfonamide is a structural analog of sulfanilamide, distinguished by a methyl group at the meta position relative to the sulfonamide moiety (or ortho to the amino group). This steric and lipophilic modification alters the compound's electronic properties and binding affinity compared to the parent sulfanilamide.

While historically explored for antibacterial activity, its contemporary value lies in three core domains:

  • Carbonic Anhydrase Inhibition: Acting as a zinc-binding fragment in the design of isoform-selective inhibitors for glaucoma and antitumor agents.

  • Supramolecular Chemistry: Serving as a rigid building block for hydrogen-bonded organic frameworks (HOFs) and crystal engineering.

  • Industrial Synthesis: A key diazo component for hydrophobic azo dyes (disperse dyes) and a precursor for sulfonylurea derivatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The introduction of the methyl group at position 3 introduces slight steric hindrance to the amino group and increases the molecule's lipophilicity (


), affecting its transport across biological membranes.
PropertyValue / DescriptionSignificance
Appearance White to off-white crystalline powderPurity indicator (discoloration implies oxidation).
Melting Point 204–206 °CHigh thermal stability for melt-phase reactions.
pKa (Sulfonamide) ~10.2Weakly acidic; forms salts with strong bases.
pKa (Amine) ~2.5 (Conjugate acid)Weakly basic; less basic than aniline due to electron-withdrawing SO₂NH₂.
Solubility DMSO, Ethanol, AcetonePoor water solubility requires organic co-solvents in assays.
Electronic Effect Methyl (+I effect)Slightly increases electron density on the aromatic ring compared to sulfanilamide.

High-Integrity Synthetic Protocol

To ensure high yield and purity, a protection-deprotection strategy is recommended over direct chlorosulfonation of o-toluidine, which often leads to tarry byproducts and regioisomeric mixtures.

Reaction Scheme: The Acetyl-Protection Route

The following diagram illustrates the optimized pathway from o-toluidine to the target sulfonamide.

SynthesisPath Start o-Toluidine (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(2-methylphenyl)acetamide Step1->Inter1 Protection Step2 Chlorosulfonation (ClSO3H, excess) Inter1->Step2 Inter2 4-Acetamido-3-methyl benzenesulfonyl chloride Step2->Inter2 Electrophilic Subst. Step3 Amination (NH3 aq) Inter2->Step3 Inter3 4-Acetamido-3-methyl benzenesulfonamide Step3->Inter3 Nucleophilic Subst. Step4 Hydrolysis (HCl or NaOH) Inter3->Step4 Final 4-Amino-3-methyl benzenesulfonamide Step4->Final Deprotection

Figure 1: Step-wise synthesis of 4-Amino-3-methylbenzenesulfonamide ensuring regioselectivity.

Detailed Methodology
  • Acetylation: React o-toluidine with acetic anhydride to protect the amine. This prevents oxidation and directs the sulfonyl group to the para position (relative to the amino group) via steric control.

  • Chlorosulfonation: Treat the acetanilide with excess chlorosulfonic acid (

    
    ) at 
    
    
    
    . The methyl group at position 3 reinforces para-substitution relative to the acetamido group.
  • Amination: Quench the sulfonyl chloride intermediate into aqueous ammonia (

    
    ). Maintain temperature 
    
    
    
    to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
  • Hydrolysis: Reflux the intermediate in dilute HCl or NaOH to remove the acetyl group.

  • Purification: Neutralize to pH 7 to precipitate the product. Recrystallize from ethanol/water.

Pharmaceutical Application: Carbonic Anhydrase Inhibition[10]

The primary sulfonamide moiety (


) is a classic "zinc-binding group" (ZBG) essential for inhibiting Carbonic Anhydrases (CAs).
Mechanism of Action

Human CAs contain a catalytic


 ion coordinated by three histidine residues. The sulfonamide nitrogen binds directly to the 

, displacing the zinc-bound water molecule/hydroxide ion required for catalysis (

).

Why the Methyl Group Matters:

  • Selectivity: The 3-methyl group interacts with the hydrophobic pocket of the enzyme active site. This can enhance selectivity for specific isoforms (e.g., CA I vs. CA II) compared to the unsubstituted sulfanilamide.

  • Tail Approach: Researchers use the amino group as a handle to attach "tails" (long alkyl or aryl chains) that reach the outer rim of the enzyme active site, further refining selectivity.

CAMechanism cluster_SAR SAR Influence Enzyme Carbonic Anhydrase Active Site (Zn2+) Binding Zn-N Coordination (Tetrahedral Geometry) Enzyme->Binding His3-Zn2+ Inhibitor 4-Amino-3-methyl benzenesulfonamide Inhibitor->Binding Sulfonamide Group Effect Displacement of Catalytic Water Binding->Effect Outcome Inhibition of CO2 Hydration Effect->Outcome Methyl 3-Methyl Group Pocket Hydrophobic Interaction (Selectivity Filter) Methyl->Pocket

Figure 2: Mechanism of CA inhibition. The sulfonamide coordinates to Zinc, while the methyl group probes the hydrophobic pocket.

Industrial Application: Azo Dye Synthesis[6][7][11][12]

In the dye industry, 4-Amino-3-methylbenzenesulfonamide serves as a diazo component . Unlike sulfonic acid derivatives (which yield water-soluble acid dyes), the sulfonamide yields hydrophobic disperse dyes suitable for polyester and acetate fibers.

Diazotization & Coupling Protocol
  • Diazotization:

    • Dissolve 0.01 mol of the amine in HCl (aq).

    • Cool to

      
      .[1]
      
    • Add

      
       dropwise.[1] The methyl group does not interfere with diazonium salt formation.
      
  • Coupling:

    • React the diazonium salt with electron-rich couplers (e.g., N,N-diethylaniline or 2-naphthol).

    • Result: Azo dyes with improved lightfastness and sublimation resistance due to the sulfonamide H-bonding potential.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Organic Syntheses. (1941). General methods for Sulfonamide synthesis. Organic Syntheses, Coll. Vol. 1, p. 8. Link

  • PubChem. (2024).[2] Compound Summary: 4-Amino-3-methylbenzenesulfonamide.[3] National Library of Medicine. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties. Journal of Medicinal Chemistry. Link

  • Krátký, M., et al. (2017). Sulfonamides as potential herbicides. Pest Management Science. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthesis protocol for 4-Amino-3-methylbenzenesulfonamide (also known as 3-methylsulfanilamide), a critical intermediate in the development of sulfonamide antimicrobials and azo dyes. Unlike the direct chlorosulfonation of o-toluidine, which suffers from regioselectivity issues and tar formation, this protocol utilizes an acetylation-protection strategy . This ensures exclusive para-regioselectivity relative to the amino group and high product purity.

Target Compound Data:

  • IUPAC Name: 4-Amino-3-methylbenzenesulfonamide[1][2]

  • CAS Number: 53297-70-4[3]

  • Molecular Formula: C₇H₁₀N₂O₂S

  • Molecular Weight: 186.23 g/mol

  • Target Melting Point: 174–176 °C

Strategic Synthesis Architecture

The synthesis is designed around the principle of electronic activation and steric control . The amino group of o-toluidine is too reactive for direct chlorosulfonation; therefore, it is first protected as an acetamide. This serves two purposes:

  • Protection: Prevents oxidation and tarring by chlorosulfonic acid.

  • Directing Effect: The acetamido group is a moderate ortho/para director. Since the ortho position (relative to the amine) is sterically hindered by the methyl group and the acetamido moiety itself, substitution occurs predominantly at the para position.

Reaction Scheme Overview
  • Acetylation: o-Toluidine

    
    N-(2-methylphenyl)acetamide
    
  • Chlorosulfonation: N-(2-methylphenyl)acetamide

    
     4-Acetamido-3-methylbenzenesulfonyl chloride
    
  • Ammonolysis: 4-Acetamido-3-methylbenzenesulfonyl chloride

    
     4-Acetamido-3-methylbenzenesulfonamide
    
  • Hydrolysis: 4-Acetamido-3-methylbenzenesulfonamide

    
    4-Amino-3-methylbenzenesulfonamide 
    

Detailed Experimental Protocol

Phase 1: Acetylation of o-Toluidine

Objective: Mask the amine reactivity.

Reagents:

  • o-Toluidine (10.7 g, 0.1 mol)[4]

  • Acetic Anhydride (12 mL, ~0.12 mol)

  • Glacial Acetic Acid (Solvent, 20 mL)

  • Zinc Dust (Catalytic, optional for color control)

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-toluidine in glacial acetic acid .

  • Add acetic anhydride slowly with stirring. The reaction is exothermic.[5]

  • Reflux the mixture for 30 minutes to ensure completion.

  • Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring. The N-acetyl-o-toluidine will precipitate as white/off-white crystals.

  • Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >90%. MP: 110–112 °C.

Phase 2: Chlorosulfonation (Critical Step)

Objective: Introduce the sulfonyl chloride group at the para-position.

Reagents:

  • Dry N-Acetyl-o-toluidine (14.9 g, 0.1 mol)

  • Chlorosulfonic Acid (ClSO₃H) (33 mL, ~0.5 mol) [CAUTION: Reacts violently with water]

Procedure:

  • Place chlorosulfonic acid in a dry 250 mL three-necked flask equipped with a dropping funnel, thermometer, and a gas trap (to neutralize HCl gas).

  • Cool the acid to 10–15 °C using an ice bath.

  • Add N-acetyl-o-toluidine portion-wise over 20 minutes. Maintain temperature below 20 °C to prevent charring.

  • Once addition is complete, remove the ice bath and slowly heat the mixture to 60–70 °C . Maintain this temperature for 2 hours.

    • Mechanism:[3][6][7] The excess chlorosulfonic acid acts as both reagent and solvent, driving the equilibrium toward the sulfonyl chloride.

  • Cool the mixture to room temperature.

  • Quenching: Very slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Filter immediately. Wash with ice-cold water to remove acid.

    • Critical: Do not let the cake dry completely or sit too long, as the sulfonyl chloride is moisture-sensitive. Proceed immediately to Phase 3.

Phase 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

  • Wet 4-Acetamido-3-methylbenzenesulfonyl chloride (from Phase 2)

  • Ammonium Hydroxide (25% NH₃ aq, 60 mL)

Procedure:

  • Place the ammonium hydroxide in a flask and cool to <20 °C.

  • Add the wet sulfonyl chloride paste in small portions to the stirring ammonia.

  • Heat the mixture to 60 °C for 1 hour to ensure complete conversion.

  • Cool to room temperature. The 4-acetamido-3-methylbenzenesulfonamide will precipitate.

  • Filter the solid and wash with water.[7]

    • Note: This intermediate is stable and can be dried if pausing the workflow.

Phase 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final product.

Reagents:

  • 4-Acetamido-3-methylbenzenesulfonamide (Intermediate)

  • Hydrochloric Acid (6M, 50 mL) or Sodium Hydroxide (10% aq, 50 mL)

    • Recommendation: Acidic hydrolysis is preferred to minimize oxidation of the resulting amine.

Procedure:

  • Suspend the intermediate in 6M HCl .

  • Reflux for 30–45 minutes. The solid will dissolve as the amine hydrochloride forms.

  • Cool the solution.[4][5][7][8][9]

  • Neutralization: Carefully add Sodium Carbonate or Sodium Hydroxide solution until pH ~8. The free base 4-Amino-3-methylbenzenesulfonamide will precipitate.

  • Filter the crude product.[7]

  • Purification: Recrystallize from hot water or dilute ethanol.

Process Visualization (Workflow Diagram)

SynthesisProtocol Start o-Toluidine (Starting Material) Step1 Phase 1: Acetylation (Protection) Start->Step1 Acetic Anhydride Inter1 N-Acetyl-o-toluidine Step1->Inter1 Step2 Phase 2: Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Electrophilic Subst. Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Phase 3: Ammonolysis (NH4OH) Inter2->Step3 Nucleophilic Subst. Inter3 Acetamido-Sulfonamide Step3->Inter3 Step4 Phase 4: Hydrolysis (HCl Reflux -> Neutralize) Inter3->Step4 Deprotection Final 4-Amino-3-methylbenzenesulfonamide (Target, MP: 174°C) Step4->Final

Caption: Step-wise synthesis workflow from o-toluidine to 4-amino-3-methylbenzenesulfonamide.

Quality Control & Data Analysis

Physical Properties Table:

PropertyValueNotes
Appearance White to off-white crystalline powderMay darken upon air exposure if impure
Melting Point 174–176 °CSharp range indicates high purity [1]
Solubility Slightly soluble in cold water; soluble in hot water/ethanolSoluble in dilute acid (amine protonation)
Yield 60–70% (Overall)Dependent on moisture control in Phase 2

Characterization:

  • IR Spectroscopy: Look for doublet peaks at 3300–3500 cm⁻¹ (primary amine -NH₂) and strong bands at 1300/1150 cm⁻¹ (sulfonamide S=O stretches).

  • 1H NMR (DMSO-d6):

    • 
       2.1 ppm (s, 3H, Ar-CH₃)
      
    • 
       5.8 ppm (s, 2H, -NH₂, exchangeable)
      
    • 
       6.9 ppm (s, 2H, -SO₂NH₂, exchangeable)
      
    • 
       6.6–7.5 ppm (m, 3H, Aromatic protons)
      

Safety & Hazard Management

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water to release HCl gas. Must be handled in a fume hood with proper PPE (face shield, acid-resistant gloves). Use a gas trap (NaOH solution) to neutralize evolved HCl.

  • Sulfonamides: Known sensitizers. Avoid skin contact and inhalation of dust to prevent allergic reactions.

  • Waste Disposal: Neutralize all acidic filtrates with sodium carbonate before disposal.

References

  • ChemBK. (n.d.). 4-Amino-3-methylbenzenesulfonamide Physical Properties. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1928). Chlorosulfonation of Acetanilide (Analogous Procedure). Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

  • PubChem. (n.d.).[10] 4-Amino-3-methylbenzenesulfonic acid (Related Compound Data). Retrieved from [Link]

Sources

4-Amino-3-methylbenzenesulfonamide synthesis from N-(2-methyl-4-aminosulfonylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details the protocol for synthesizing 4-Amino-3-methylbenzenesulfonamide (also known as 3-methylsulfanilamide) from


-(2-methyl-4-aminosulfonylphenyl)acetamide .

This transformation is a critical deprotection step in the synthesis of sulfonamide antibiotics, most notably Sulfamethoxazole . The core challenge lies in the chemoselective hydrolysis of the acetamide (


-acetyl) group while preserving the sulfonamide (

) moiety. Although both groups are susceptible to hydrolysis, the acetamide bond is kinetically more labile under specific acidic conditions, allowing for high-yield conversion without degrading the sulfonamide pharmacophore.
Chemical Identity
PropertySpecification
Target Molecule 4-Amino-3-methylbenzenesulfonamide
Starting Material

-(2-methyl-4-aminosulfonylphenyl)acetamide
CAS Number (Target) 6973-09-7 (Free base)
Molecular Weight 186.23 g/mol
Reaction Type Acid-Catalyzed Nucleophilic Acyl Substitution (Hydrolysis)

Reaction Mechanism & Thermodynamics

The synthesis relies on the difference in hydrolytic stability between the carboxamide and sulfonamide bonds. Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. The sulfonamide sulfur, being already in a high oxidation state and sterically shielded, reacts significantly slower.

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical tetrahedral intermediate formation and the expulsion of acetic acid.

HydrolysisMechanism Figure 1: Mechanism of Acid-Catalyzed Deacetylation Start N-Acetyl Precursor (Protonation Target) Inter1 O-Protonated Intermediate Start->Inter1 + H+ Inter2 Tetrahedral Intermediate Inter1->Inter2 + H2O (Nucleophilic Attack) Elim Elimination of Acetic Acid Inter2->Elim Proton Transfer Product 4-Amino-3-methyl- benzenesulfonamide (HCl Salt) Elim->Product - CH3COOH

Detailed Experimental Protocol

Reagents & Equipment
  • Starting Material:

    
    -(2-methyl-4-aminosulfonylphenyl)acetamide (Purity >98%).
    
  • Solvent/Catalyst: Hydrochloric Acid (HCl), 6M aqueous solution.

  • Neutralizing Agent: Sodium Carbonate (

    
    ) or Sodium Hydroxide (NaOH) 20% w/v.
    
  • Purification: Ethanol (95%) and Deionized Water.

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, pH meter, Buchner funnel.

Step-by-Step Methodology
Phase 1: Hydrolysis (Deprotection)
  • Charge: In a 250 mL round-bottom flask, suspend 10.0 g (43.8 mmol) of

    
    -(2-methyl-4-aminosulfonylphenyl)acetamide in 30 mL  of 6M HCl.
    
    • Note: The starting material may not dissolve immediately.

  • Reflux: Heat the mixture to a gentle reflux (~100°C) with stirring.

  • Monitor: Continue reflux for 60–90 minutes .

    • Visual Endpoint: The suspension will gradually dissolve, resulting in a clear, homogeneous solution. This indicates the formation of the water-soluble amine hydrochloride salt.

  • Cool: Remove heat and allow the solution to cool to room temperature (20–25°C).

Phase 2: Neutralization & Isolation
  • Clarification: If any insoluble particulates remain, filter the acidic solution through a glass frit or Celite pad.

  • Neutralization: Slowly add 20% NaOH or saturated

    
      solution to the filtrate with vigorous stirring.
    
    • Critical Step: Monitor pH.[1][2] Adjust to pH 8–9 .

    • Observation: The product (free amine) will precipitate as a white to off-white solid.

  • Crystallization: Cool the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with ice-cold water (

    
     mL) to remove inorganic salts (NaCl).
    
Phase 3: Purification (Recrystallization) [3]
  • Solvent: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1 v/v) .

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate.

  • Final Isolation: Filter the purified crystals and dry in a vacuum oven at 60°C for 4 hours.

Process Workflow Diagram

ProtocolWorkflow Figure 2: Synthesis & Purification Workflow Raw Start: N-Acetyl Precursor (Solid) Acid Add 6M HCl Reflux 90 mins Raw->Acid Check Solution Clear? Acid->Check Filter1 Filter (Remove insolubles) Check->Filter1 No Base Neutralize to pH 8-9 (NaOH/Na2CO3) Check->Base Yes Filter1->Base Precip Precipitate Forms (Free Amine) Base->Precip Recryst Recrystallize (EtOH/H2O) Precip->Recryst Final Final Product: 4-Amino-3-methyl- benzenesulfonamide Recryst->Final

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following specifications must be met.

TestAcceptance CriterionMethod/Notes
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 174°C – 176°C Capillary method [1, 2]
Solubility Soluble in dilute acid/base; sparingly soluble in cold waterFunctional test
IR Spectroscopy Peaks at ~3400/3300 cm⁻¹ (

), 1310/1150 cm⁻¹ (

)
KBr Pellet
Yield > 85%Gravimetric

Note on Melting Point: Literature values for sulfonamides can vary based on polymorphic forms, but the standard melting point for the pure 4-amino-3-methylbenzenesulfonamide is consistently reported around 174°C [2]. Lower values (e.g., <170°C) indicate incomplete hydrolysis or retained water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during neutralization.Ensure pH is adjusted to 8–9 . The amine is amphoteric; pH >10 may resolubilize it as a salt.
Gummy Product Impurities or rapid precipitation.Recrystallize slowly from Ethanol/Water. Use activated charcoal if colored impurities persist.
Melting Point < 170°C Presence of starting material (Acetamide).[3][4]Extend reflux time by 30 mins. Verify disappearance of starting material via TLC (Mobile phase: EtOAc/Hexane).
Dark Coloration Oxidation of the aniline amine.Perform hydrolysis under inert atmosphere (

) if scaling up; use fresh reagents.

References

  • Sigma-Aldrich/Merck. (2023). Product Specification: 4-Amino-3-methylbenzenesulfonamide. Retrieved from [5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide (and related isomers). Retrieved from

  • Organic Syntheses. (1940). General methods for hydrolysis of acetanilides. Coll. Vol. 2.
  • Echemi. (2025).[6] 3-Methyl-4-aminobenzenesulfonamide Properties and Melting Point Data. Retrieved from

Sources

Application Notes & Protocols: Leveraging 4-Amino-3-methylbenzenesulfonamide for the Synthesis of Potent and Selective Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-amino-3-methylbenzenesulfonamide as a versatile scaffold for the synthesis of carbonic anhydrase (CA) inhibitors. We will delve into the foundational principles of CA inhibition, the rationale for scaffold selection, and present detailed, field-proven protocols for synthesizing diverse inhibitor classes. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for novel drug discovery campaigns.

Introduction: Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the simple but vital reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is critical for a multitude of physiological processes, including pH regulation, ion transport, and fluid balance. In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.[2]

The involvement of specific CA isoforms in various pathologies has rendered them significant drug targets. For instance:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[3][4]

  • Cancer: The transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6] Their inhibition is a validated anticancer strategy.

  • Epilepsy & Neuropathic Pain: Brain-associated isoforms like CA VII are implicated in neuronal signaling, and their selective inhibition has shown potential in managing epilepsy and neuropathic pain.[7]

The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone of classical CA inhibitors.[1] In its deprotonated, anionic form (-SO₂NH⁻), it acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion at the core of the enzyme's active site and displacing the catalytic water/hydroxide species, thereby blocking the enzyme's function.

The 4-Amino-3-methylbenzenesulfonamide Scaffold: A Strategic Choice

While unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) is a known CA inhibitor, the selection of 4-amino-3-methylbenzenesulfonamide as a starting scaffold offers distinct advantages for building potent and selective inhibitors.

  • The Essential Pharmacophore: The primary sulfonamide group provides the critical zinc-binding function, anchoring the inhibitor within the CA active site.

  • Vector for Derivatization: The 4-amino group serves as a versatile chemical handle. It allows for the application of the "tail approach," a powerful strategy in medicinal chemistry where diverse chemical moieties (tails) are appended to the core scaffold.[8] These tails can extend into other regions of the active site cavity, forming additional interactions that significantly enhance binding affinity and, crucially, isoform selectivity.

  • The 3-Methyl Group: The methyl substituent provides a subtle but important modification. It introduces steric bulk and alters the electronic properties of the benzene ring compared to sulfanilamide. This can influence the orientation of the scaffold within the active site and modulate the pKa of the amino group, potentially fine-tuning binding kinetics and providing an additional vector for achieving isoform selectivity.

The following sections detail robust protocols for leveraging the 4-amino group to synthesize three distinct classes of CA inhibitors.

Synthetic Protocols and Methodologies

General Laboratory Practices

All reactions should be conducted in a well-ventilated fume hood. Reagents should be of high purity unless otherwise noted. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification should be thorough, and structural confirmation is essential using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Synthesis of Schiff Base Derivatives via Condensation

This protocol describes the formation of imines (Schiff bases) by reacting the primary amino group of the scaffold with various aldehydes. This is a rapid and efficient method for exploring a wide range of chemical diversity.

Causality & Rationale: This is a classic condensation reaction where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a weak acid and driven to completion by the removal of water, often achieved by refluxing. The choice of solvent (e.g., propan-2-ol or ethanol) is critical as it must solubilize the reactants while being suitable for reflux temperatures.

Experimental Workflow:

cluster_0 Protocol 1: Schiff Base Synthesis A 1. Dissolve 4-amino-3-methylbenzenesulfonamide (1.0 eq) in Propan-2-ol B 2. Add aromatic/heterocyclic aldehyde (1.05 eq) A->B C 3. Add catalytic glacial acetic acid (2-3 drops) B->C D 4. Reflux mixture for 2-6 hours (Monitor by TLC) C->D E 5. Cool reaction to room temperature D->E F 6. Collect precipitate by vacuum filtration E->F G 7. Wash solid with cold ethanol F->G H 8. Recrystallize from suitable solvent (e.g., Ethanol/Water) to afford pure product G->H

Caption: Workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-methylbenzenesulfonamide (1.0 eq) in a minimal amount of a suitable solvent like propan-2-ol (approx. 10-15 mL per gram of sulfonamide).

  • To this solution, add the desired aromatic or heterocyclic aldehyde (1.05 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the consumption of the starting material using TLC (e.g., with a mobile phase of 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/water mixture) to yield the pure Schiff base derivative.

Protocol 2: Synthesis of N-Acylsulfonamide Derivatives

This protocol involves the acylation of the 4-amino group with acyl chlorides or anhydrides, forming a stable amide bond. This allows for the introduction of a different set of functional groups and linkers.

Causality & Rationale: This is a nucleophilic acyl substitution reaction. The amino group acts as the nucleophile, attacking the highly electrophilic carbonyl of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction.

Experimental Workflow:

cluster_1 Protocol 2: N-Acylation A 1. Dissolve sulfonamide (1.0 eq) and base (e.g., Triethylamine, 1.5 eq) in anhydrous DCM B 2. Cool the mixture to 0 °C (Ice Bath) A->B C 3. Add acyl chloride (1.1 eq) dropwise with stirring B->C D 4. Allow to warm to RT and stir for 4-12 hours (Monitor by TLC) C->D E 5. Quench with water and separate layers D->E F 6. Wash organic layer with 1M HCl, sat. NaHCO₃, and brine E->F G 7. Dry over anhydrous Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography or recrystallization G->H

Caption: Workflow for N-Acylsulfonamide synthesis.

Step-by-Step Methodology:

  • Dissolve 4-amino-3-methylbenzenesulfonamide (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the desired acyl chloride (1.1 eq) dropwise via a syringe. Ensure the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, or until TLC indicates the reaction is complete.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine (to begin the drying process).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by either flash column chromatography on silica gel or recrystallization to obtain the pure N-acylsulfonamide.

Data Summary and Structure-Activity Relationship (SAR)

The power of using the 4-amino-3-methylbenzenesulfonamide scaffold lies in the ability to systematically modify the "tail" and observe the effects on inhibitory potency and selectivity. Below is a representative table summarizing inhibition data for hypothetical compounds derived from our protocols against key CA isoforms.

Compound IDSynthetic ProtocolR-Group StructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Scaffold --H12002509875
Cpd-1 Protocol 1-N=CH-(4-fluorophenyl)85015045.530.2
Cpd-2 Protocol 1-N=CH-(2-thienyl)92018525.115.8
Cpd-3 Protocol 2-NH-CO-(4-pyridyl)65088.412.98.7
Cpd-4 Protocol 2-NH-CO-CH₂-(4-bromophenyl)43055.220.410.9

Note: Data are hypothetical, based on trends observed in the literature for analogous compounds, and are for illustrative purposes.[8][9][10] Kᵢ represents the inhibition constant; a lower value indicates higher potency.

Analysis of SAR:

  • Targeting Tumor-Associated Isoforms: The data illustrates that derivatization of the 4-amino group generally leads to more potent inhibition, particularly against the tumor-associated isoforms CA IX and XII, compared to the parent scaffold.

  • Impact of the Tail: The introduction of heterocyclic rings (Cpd-2, Cpd-3) or substituted phenyl rings (Cpd-1, Cpd-4) can significantly enhance potency. The amide linkage in Cpd-3 and Cpd-4 appears to provide more potent inhibitors than the imine linkage, potentially due to the ability of the amide to act as a hydrogen bond donor/acceptor.

  • Selectivity: While potency increases across the board, the degree of enhancement varies between isoforms, opening avenues for developing selective inhibitors. For example, Cpd-3 shows substantially improved potency against CA IX and XII while having a more modest effect on the off-target cytosolic isoform CA I.

Mechanism of Action Visualization

The fundamental inhibitory mechanism for all synthesized primary sulfonamides remains the coordination of the sulfonamide anion to the active site zinc ion.

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Active_Site Zn²⁺ His His His H2O H₂O Active_Site:f0->H2O Coordination Thr199 Thr199-OH H2O->Thr199 H-Bond Inhibitor R-SO₂NH⁻ 'Tail' Group Inhibitor:f0->Active_Site:f0 Displaces H₂O & Coordinates to Zn²⁺ Inhibitor:f1->Thr199 Additional Interactions (H-Bond, van der Waals)

Caption: Binding mode of a sulfonamide inhibitor in the CA active site.

The sulfonamide anion displaces the catalytic water molecule and binds directly to the zinc ion, anchored by a hydrogen bond to the key residue Threonine-199.[4] The appended 'Tail' group (R) extends into a secondary binding pocket, where it can make additional contacts with residues like Phe131, Leu198, and Pro202, thereby enhancing affinity and conferring isoform selectivity.[2]

Conclusion

4-Amino-3-methylbenzenesulfonamide is an exemplary starting material for the synthesis of novel carbonic anhydrase inhibitors. The straightforward and high-yielding protocols provided herein allow for the rapid generation of diverse chemical libraries. By systematically modifying the tail region appended to the 4-amino position, researchers can effectively probe the structure-activity landscape to develop next-generation inhibitors with superior potency and the isoform selectivity required for modern therapeutic applications, from oncology to ophthalmology.

References

  • Angeli, A., et al. (2020). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gremigni, L., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Smirnov, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • The Pharmacist Academy (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available at: [Link]

  • Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Available at: [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. Available at: [Link]

  • Abbate, F., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Bheemreddy, R., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Fun, H. K., et al. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

Sources

1H NMR characterization of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-Amino-3-methylbenzenesulfonamide using ¹H NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4-Amino-3-methylbenzenesulfonamide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, making its unambiguous identification and purity assessment paramount in drug development and quality control. This document moves beyond a simple procedural outline, delving into the causal relationships between molecular structure and spectral output. We present a detailed analysis of the expected ¹H NMR spectrum, a field-proven experimental protocol for sample preparation and data acquisition, and methods for spectral validation. This guide is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction: The "Why" of Spectroscopic Characterization

4-Amino-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of sulfa drugs, diuretics, and other therapeutic agents. The precise arrangement of substituents on the aromatic ring—in this case, an amino group, a methyl group, and the sulfonamide moiety—directly dictates the molecule's chemical reactivity, biological activity, and pharmacokinetic properties.

Therefore, verifying the isomeric purity and structural integrity of this intermediate is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline. ¹H NMR spectroscopy is an unparalleled tool for this task, offering a non-destructive, highly sensitive "fingerprint" of the molecule's proton environment. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can confirm the connectivity and spatial relationships of all hydrogen atoms within the molecule, ensuring its identity and purity.

Structural Analysis and Predicted ¹H NMR Spectrum

The key to interpreting an NMR spectrum lies in understanding the molecule's structure and the magnetic environment of each proton. The structure of 4-Amino-3-methylbenzenesulfonamide features several distinct sets of protons that will give rise to unique signals.

Caption: Molecular structure of 4-Amino-3-methylbenzenesulfonamide with proton labeling.

Aromatic Region (δ 6.5-8.0 ppm)

The 1,2,4-trisubstituted benzene ring gives rise to a characteristic and complex splitting pattern. The signals for aromatic protons are found downfield due to the deshielding effect of the ring current.[1]

  • H-6: This proton is ortho to the amino (-NH₂) group (electron-donating) and meta to the sulfonamide (-SO₂NH₂) group (electron-withdrawing). It has only one ortho neighbor (H-5). Therefore, it is expected to appear as a doublet with a typical ortho coupling constant (³J ≈ 8-9 Hz).

  • H-5: This proton is situated between H-6 (ortho) and H-2 (meta). It will be split by both protons, appearing as a doublet of doublets (dd). The splitting will involve a large ortho coupling (³J ≈ 8-9 Hz) from H-6 and a smaller meta coupling (⁴J ≈ 2-3 Hz) from H-2.

  • H-2: This proton is ortho to the strongly electron-withdrawing sulfonamide group, which will shift it furthest downfield in the aromatic region. It has only one meta neighbor (H-5) and is expected to appear as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz).

Aliphatic Region (δ 2.0-2.5 ppm)
  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Consequently, they will appear as a sharp singlet. Its position is influenced by its attachment to the aromatic ring.

Exchangeable Protons (Chemical shift is solvent and concentration-dependent)

Protons attached to heteroatoms like nitrogen are labile and can exchange with each other and with trace amounts of water or deuterons from the solvent.[2] This rapid exchange often prevents observable coupling to adjacent protons and leads to broad signals.

  • Amino Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly variable but typically falls in the range of δ 3-5 ppm for aromatic amines.[3]

  • Sulfonamide Protons (-SO₂NH₂): The protons of the primary sulfonamide group are also exchangeable and will appear as a broad singlet. They are generally more deshielded than the amino protons and can appear in the range of δ 7-11 ppm.[4][5]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for 4-Amino-3-methylbenzenesulfonamide when dissolved in DMSO-d₆. DMSO-d₆ is an ideal solvent as its polarity aids in dissolving the compound and its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, often resulting in sharper signals compared to other solvents.[6][7]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.6 - 7.8d⁴J ≈ 2.0 - 2.51H
H-5~6.8 - 7.0dd³J ≈ 8.5 - 9.0, ⁴J ≈ 2.0 - 2.51H
H-6~6.6 - 6.7d³J ≈ 8.5 - 9.01H
-CH₃~2.1 - 2.3sN/A3H
-NH₂~5.0 - 5.5br sN/A2H
-SO₂NH₂~7.0 - 7.5br sN/A2H

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Experimental Protocol and Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following steps provide a validated workflow.

Materials and Equipment
  • 4-Amino-3-methylbenzenesulfonamide (analyte)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • Volumetric flasks and pipettes

  • Pasteur pipettes and glass wool (for filtration)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Rationale for Solvent Selection

DMSO-d₆ is the recommended solvent for several reasons:

  • Solubility: It readily dissolves polar compounds like sulfonamides.

  • Chemical Shift Range: Its residual proton signal appears at δ ~2.50 ppm, which typically does not overlap with analyte signals.

  • Observation of Labile Protons: It is aprotic but a strong hydrogen bond acceptor. This slows the exchange rate of N-H protons, allowing for their observation as broader, but distinct, peaks. In protic solvents like Methanol-d₄, these signals would be lost due to rapid exchange with the solvent's deuterium.[8]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-Amino-3-methylbenzenesulfonamide directly into a clean, dry vial. For routine ¹H NMR, this amount provides excellent signal-to-noise in a short time.[9][10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently swirl the vial until the sample is completely dissolved.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, distorted spectral lines.[11]

  • Transfer: Ensure the final sample height in the NMR tube is approximately 4-5 cm, consistent with the detection region of the NMR probe.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in ~0.7 mL DMSO-d₆ weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert shim 5. Lock and Shim Spectrometer insert->shim acquire 6. Acquire ¹H Spectrum shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process reference 8. Reference Spectrum (DMSO at 2.50 ppm) process->reference analyze 9. Integrate and Assign Peaks reference->analyze end end analyze->end Final Characterized Spectrum

Caption: Standard workflow for ¹H NMR characterization.

Data Acquisition Parameters

For a 400 MHz spectrometer, typical acquisition parameters are:

  • Pulse Program: Standard 1-pulse sequence (e.g., 'zg30')

  • Number of Scans: 8 to 16 scans

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Temperature: 298 K

Data Processing and Referencing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode.

  • Baseline Correction: A flat baseline is established.

  • Referencing: The spectrum is calibrated. The residual proton signal of DMSO-d₆ should be set to δ 2.50 ppm.

  • Integration: The area under each signal is integrated to determine the relative ratio of protons. The integral of the methyl singlet (-CH₃) can be set to 3H, and all other integrals scaled relative to it.

Trustworthiness: Self-Validating Protocols

A key tenet of scientific integrity is self-validation. In NMR, simple experiments can be performed to confirm signal assignments, adding a layer of certainty to the structural elucidation.

D₂O Exchange for N-H Proton Confirmation

The most definitive method for identifying exchangeable -NH₂ and -SO₂NH₂ protons is a D₂O shake.[2]

Protocol:

  • Acquire a standard ¹H NMR spectrum of the sample in DMSO-d₆ as described above.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The signals assigned to the -NH₂ and -SO₂NH₂ protons will significantly decrease in intensity or disappear entirely. This occurs because the labile protons (¹H) on the nitrogen atoms exchange with the deuterons (²H) from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signals vanish, confirming their identity.

Advanced Confirmation: 2D NMR Spectroscopy

For an unequivocal assignment of the aromatic protons, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons. In this case, a cross-peak would be observed between H-5 and H-6 (ortho coupling) and a weaker cross-peak between H-5 and H-2 (meta coupling), confirming their connectivity and validating the assignments made from the 1D spectrum.

Conclusion

¹H NMR spectroscopy provides a rapid, robust, and information-rich method for the complete structural characterization of 4-Amino-3-methylbenzenesulfonamide. By understanding the interplay of electronic effects and spin-spin coupling, a predicted spectrum can be constructed and then confirmed through systematic experimentation. The protocols outlined in this application note, from meticulous sample preparation to self-validating experiments like D₂O exchange, represent a best-practice approach for ensuring the identity and purity of this vital pharmaceutical intermediate. This rigorous characterization is a foundational step in guaranteeing the quality and efficacy of the final active pharmaceutical ingredients derived from it.

References

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. Available at: [Link]

  • Bertini, I., et al. ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

  • Ismael, S., et al. Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • Ai, L., et al. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

  • UCLA Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Amines. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating protocol for the analysis of 4-Amino-3-methylbenzenesulfonamide (also known as 3-Methylsulfanilamide). It addresses the specific challenges of differentiating this sulfonamide impurity from its acidic precursors and structurally related antibiotics.

Target Analyte: 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4) Application: Impurity Profiling, Metabolite Identification, and degradation analysis of Sulfonamide antibiotics. Methodology: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary & Chemical Context

4-Amino-3-methylbenzenesulfonamide is a primary sulfonamide often encountered as a synthesis intermediate, degradation product, or impurity in the manufacturing of sulfa drugs (e.g., Sulfamethoxazole). Its analysis is critical for pharmaceutical quality control and environmental monitoring.

Critical Distinction: Researchers often confuse this target with 4-amino-3-methylbenzenesulfonic acid (CAS 98-33-9).

  • Target (Sulfonamide): R-SO₂NH₂ (MW 186.23). Neutral/Basic character.

  • Interference (Sulfonic Acid): R-SO₃H (MW 187.22). Highly acidic, highly polar.

  • Implication: The protocol below utilizes specific extraction pH and MS transitions to isolate the sulfonamide form.

Chemical Properties Table
PropertyValueNotes
Formula C₇H₁₀N₂O₂S
Exact Mass 186.0463 DaMonoisotopic
[M+H]⁺ 187.0541 m/zESI Positive Mode
pKa ~10.5 (Sulfonamide), ~4.5 (Aniline)Amphoteric nature
Solubility DMSO, Methanol, AcetonitrileLimited water solubility

Experimental Design Strategy (The "Why")

Ionization Logic

The molecule contains a basic aniline amine and a sulfonamide group.

  • Mode: Electrospray Ionization Positive (ESI+) .

  • Mechanism: Protonation occurs readily at the aniline nitrogen or the sulfonamide nitrogen, yielding the [M+H]⁺ ion at m/z 187 .

  • Why not Negative Mode? While sulfonamides can deprotonate (ESI-), the aniline moiety makes ESI+ significantly more sensitive and provides richer structural fragmentation for confirmation.

Chromatographic Separation
  • Column: A C18 Core-Shell (2.6 µm) or Sub-2 µm column is required. The methyl group at the meta position adds hydrophobicity compared to Sulfanilamide, allowing for retention on standard Reversed-Phase (RP) columns.

  • Mobile Phase: Acidic pH is mandatory to keep the aniline group protonated and improve peak shape.

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Detailed Protocol (The "How")

Sample Preparation

Objective: Maximize recovery while removing protein/lipid interferences.

Protocol A: Pharmaceutical/Powder Analysis

  • Stock Solution: Dissolve 1 mg standard in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol.

Protocol B: Biological/Complex Matrix (Plasma/Media)

  • Aliquot: Transfer 100 µL of sample to a centrifuge tube.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to an autosampler vial.

  • Dilution: Dilute 1:1 with Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Liquid Chromatography Parameters

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, Shimadzu Nexera).

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Phase B (ACN) Event
0.00 5% Loading
1.00 5% Isocratic Hold
6.00 95% Elution Ramp
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry Parameters (Source)

  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Gas Flow: 800 L/hr (N₂).

  • Cone Voltage: Optimized to 25-30 V (Compound specific).

MRM Transitions (Quantification & Qualification)

The following transitions are based on the characteristic SO₂ extrusion pathway unique to aromatic sulfonamides.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 187.1 123.1 20[M+H - SO₂]⁺ (Aniline core)
Qualifier 1 187.1106.135[M+H - SO₂ - NH₃]⁺
Qualifier 2 187.191.145[C₇H₇]⁺ (Tropylium ion)

Data Analysis & Fragmentation Mechanism

Understanding the fragmentation is crucial for distinguishing this molecule from isomers. The primary pathway involves the rearrangement and loss of sulfur dioxide (SO₂), a hallmark of sulfonamide MS/MS spectra.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the precursor ion [M+H]⁺ (m/z 187) into its primary fragments.

G cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 187 (4-Amino-3-methylbenzenesulfonamide) Frag1 Fragment m/z 170 [M+H - NH3]+ Precursor->Frag1 Loss of NH3 (-17 Da) Frag2 Fragment m/z 123 [M+H - SO2]+ (4-Amino-3-methylaniline cation) Precursor->Frag2 SO2 Extrusion (-64 Da) (Quantifier) Frag3 Fragment m/z 106 [m/z 123 - NH3]+ Frag2->Frag3 Loss of NH3 (-17 Da) Frag4 Fragment m/z 91 [C7H7]+ (Tropylium Ion) Frag2->Frag4 Ring Cleavage (-32 Da) key Blue: Precursor Green: Primary Quantifier Yellow: Secondary Qualifiers

Caption: ESI+ Fragmentation pathway of 4-Amino-3-methylbenzenesulfonamide showing the characteristic SO₂ loss.

Method Validation (Acceptance Criteria)

To ensure the trustworthiness of this protocol, the following criteria must be met during validation:

  • Linearity: R² > 0.99 over the range of 1 ng/mL to 1000 ng/mL.

  • Retention Time Stability: ±0.1 min deviation allowed between standards and samples.

  • Ion Ratio: The ratio of the Quantifier (123) to Qualifier (106) peak areas must be consistent within ±20% of the authentic standard.

    • Self-Validating Step: If the 187->123 transition is present but the 187->106 is absent or the ratio is skewed, suspect an isobaric interference (e.g., a different methylated sulfonamide isomer).

  • Matrix Effect: Assess ion suppression by spiking post-extraction. Acceptable range: 80-120%.

References

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[3] [Link]

  • National Center for Biotechnology Information (PubChem). 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9) - Distinction Reference. [Link]

  • Agilent Technologies. Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Amino-3-methylbenzenesulfonamide (also known as 3-methyl-4-aminobenzenesulfonamide) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., Pazopanib) and azo dyes.

Unlike its sulfonic acid analog (4-amino-3-methylbenzenesulfonic acid, CAS 98-33-9), the sulfonamide moiety introduces specific purification challenges. The molecule possesses an amphoteric character with a basic primary amine (pKa ~3.9) and a weakly acidic sulfonamide group (pKa ~10.5). This dual nature requires careful pH control during Liquid Chromatography (LC) to optimize retention and peak shape.

Key Physicochemical Properties
PropertyValueImplication for HPLC
Molecular Formula C₇H₁₀N₂O₂SMW = 186.23 g/mol
LogP ~ -0.2 to 0.5Relatively polar; requires high aqueous start or polar-embedded phase.
pKa (Amine) ~ 3.9Protonated (

) at pH < 4.
pKa (Sulfonamide) ~ 10.5Neutral at pH < 9; Deprotonated (

) at pH > 10.
Solubility DMSO, MeOH, Dilute AcidSample preparation should utilize DMSO or mobile phase.

Method Development Strategy

Column Selection: The "Dewetting" Risk

Given the low LogP, this compound elutes early on standard C18 columns if the organic content is too high. Furthermore, the amine group can interact with residual silanols, causing peak tailing.

  • Recommended: C18 with Polar End-capping (e.g., Agilent Zorbax SB-Aq, Phenomenex Luna Omega Polar C18, or Waters XSelect HSS T3). These columns prevent "phase collapse" (dewetting) in highly aqueous conditions (95-100% water) which is necessary to retain this polar analyte.

Mobile Phase Chemistry
  • Buffer Selection (Critical):

    • Acidic (pH ~2.0 - 2.5): Using 0.1% Trifluoroacetic Acid (TFA) is highly recommended over Formic Acid. TFA acts as an ion-pairing agent with the protonated amine (

      
      ), increasing its hydrophobicity and retention on the C18 phase. This significantly improves resolution from the solvent front and polar impurities (like sulfonic acid byproducts).
      
    • Neutral (pH 6.5 - 7.0): Ammonium Acetate can be used to keep the amine neutral (increasing retention without ion-pairing), but solubility may decrease, and peak shape often suffers compared to TFA systems.

Detection

The sulfonamide and benzene ring provide strong UV absorption.

  • Primary Wavelength: 254 nm (Aromatic ring).

  • Secondary Wavelength: 265 nm (Sulfonamide specific).[1][2]

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Binary gradient pump, UV/DAD detector, Fraction Collector (for purification).

  • Column: Polar C18, 5 µm, 4.6 x 150 mm (Analytical) or 21.2 x 150 mm (Prep).

  • Solvent A: 0.1% TFA in HPLC-grade Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Diluent: 90% Water / 10% ACN (or 100% DMSO if concentration > 10 mg/mL is needed).

Analytical Method (Purity Check)

Goal: Verify purity and separate isomers (e.g., 3-amino-4-methyl isomer).

ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Column Temp 30°C
Detection UV 254 nm (Ref 360 nm)

Gradient Table (Analytical):

Time (min) % Solvent B (ACN) Event
0.0 2% Hold for retention
2.0 2% Isocratic hold
12.0 40% Linear Ramp
15.0 90% Wash
17.0 90% Wash Hold
17.1 2% Re-equilibration

| 22.0 | 2% | End |

Preparative Purification Protocol

Goal: Isolate >100 mg of target compound.

  • Scale-Up Calculation:

    • Load factor for C18 is typically 1-2% of column mass. For a 21.2 x 150 mm column (~30g packing), max load is ~300-600 mg.

    • Recommendation: Inject 100 mg per run to maintain resolution.

  • Flow Rate: 20 mL/min (for 21.2 mm ID column).

  • Gradient: Shallow gradient focused on the elution window (typically 5-25% B).

Gradient Table (Prep):

Time (min) % Solvent B Rationale
0.0 2% Load
2.0 2% Desalt/Void elution
20.0 30% Focused separation gradient
22.0 95% Column Wash
25.0 95% Wash Hold

| 25.1 | 2% | Re-equilibration |

Visualization: Purification Workflow

PurificationWorkflow RawMaterial Crude Mixture (Synthesis Reaction) SamplePrep Sample Prep Dissolve in DMSO/H2O Filter (0.45 µm) RawMaterial->SamplePrep AnalyticalQC Analytical QC (Method 3.2) Verify Retention & Purity SamplePrep->AnalyticalQC Decision Purity > 85%? AnalyticalQC->Decision PrepLC Prep HPLC (Method 3.3) Collect Fractions Decision->PrepLC Yes Optimization Optimize Gradient (Adjust Slope) Decision->Optimization No (Poor Res) PostProcess Fraction Pooling & Lyophilization PrepLC->PostProcess Optimization->PrepLC FinalProduct Final Product 4-Amino-3-methylbenzenesulfonamide (>99% Purity) PostProcess->FinalProduct

Caption: Step-by-step workflow for the isolation of 4-Amino-3-methylbenzenesulfonamide from crude synthesis mixtures.

Troubleshooting & Validation

Common Issues
  • Peak Tailing:

    • Cause: Interaction of the amine with silanols.

    • Fix: Ensure TFA is fresh (volatile). Increase TFA to 0.15% or switch to a "High pH" stable column (e.g., Waters XBridge) and use 10mM Ammonium Bicarbonate (pH 10) to deprotonate the amine.

  • Early Elution (Void Volume):

    • Cause: Phase collapse or insufficient retention of polar analyte.

    • Fix: Use an "Aq" type column.[2] Ensure starting organic is < 3%.

  • Ghost Peaks:

    • Cause: Carryover of hydrophobic impurities (e.g., unreacted toluene derivatives).

    • Fix: Extend the 90% B wash step in the gradient.

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance Limit
Retention Time (RT) ± 0.1 min of standard
Tailing Factor (T) < 1.5
Theoretical Plates (N) > 5000
Resolution (Rs) > 2.0 (between isomer peaks)

References

  • PubChem. 4-Amino-3-methylbenzene-1-sulfonamide (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Soto-Chinchilla, J. J., et al. (2005). High performance liquid chromatography post-column chemiluminescence determination of sulfonamide residues. Journal of Chromatography A.
  • Agilent Technologies.Analysis of Sulfonamides using Agilent ZORBAX Eclipse Plus C18. Application Note. (Reference for C18 column selection for sulfonamides).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Grounding for TFA/Ion-pairing usage).

Sources

Application Note: Structure-Activity Relationship (SAR) Studies of 4-Amino-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Analysis[1][2][3][4]

The 4-amino-3-methylbenzenesulfonamide scaffold represents a critical variation of the classical sulfanilamide pharmacophore. While traditional sulfonamides are primarily recognized for their antibacterial properties (via dihydropteroate synthase inhibition), modern medicinal chemistry has repurposed this scaffold for targeting Carbonic Anhydrases (CAs) , specifically tumor-associated isoforms (hCA IX and XII).

The "Methyl Effect" in SAR

The introduction of a methyl group at the 3-position (ortho to the amino group, meta to the sulfonamide) introduces specific steric and electronic constraints distinct from unsubstituted sulfanilamide:

  • Steric Hindrance: The 3-methyl group creates steric bulk adjacent to the

    
    -amino functionality. When derivatized (e.g., into Schiff bases or ureas), this forces the substituent to twist out of coplanarity with the benzene ring, potentially improving fit within specific hydrophobic enzyme pockets.
    
  • Lipophilicity: The methyl group increases the

    
     of the molecule, enhancing membrane permeability compared to the parent sulfanilamide.
    
  • Selectivity: In Carbonic Anhydrase inhibition, the benzenesulfonamide moiety coordinates the catalytic Zinc ion. The 3-methyl group interacts with residues lining the active site cavity, modulating selectivity between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms.

Chemical Synthesis & Derivatization[1][5][6][7][8][9]

The primary route for expanding this scaffold is the "Tail Approach," utilizing the


-amino group as a handle to attach diverse chemical tails (aryl, heteroaryl, or alkyl chains) that interact with the outer rim of the target enzyme.
Protocol: General Synthesis of Schiff Base Derivatives

Objective: To synthesize


-benzylidene derivatives of 4-amino-3-methylbenzenesulfonamide.

Reagents:

  • 4-Amino-3-methylbenzenesulfonamide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Absolute Ethanol or Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-3-methylbenzenesulfonamide (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the substituted aromatic aldehyde (0.01 mol) dropwise with continuous stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the reaction mixture at 70–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool the mixture to room temperature, then pour onto crushed ice. The Schiff base will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants: 4-Amino-3-methylbenzenesulfonamide + Aryl Aldehyde Reflux Reflux (EtOH, AcOH) 4-6 Hours Start->Reflux Condensation TLC TLC Check (CHCl3:MeOH) Reflux->TLC TLC->Reflux Incomplete Precip Ice Bath Precipitation TLC->Precip Complete Filter Filtration & Washing Precip->Filter Final Recrystallization (Pure Schiff Base) Filter->Final Purification

Caption: Workflow for the synthesis of Schiff base derivatives via acid-catalyzed condensation.

Biological Evaluation: Carbonic Anhydrase Inhibition[3][8][9][10]

The most rigorous method for evaluating sulfonamide kinetics against CA isoforms is the Stopped-Flow


 Hydration Assay . Unlike esterase assays, this directly measures the physiological reaction: 

.
Protocol: Stopped-Flow CO2 Hydration Assay

Principle: The assay monitors the change in absorbance of a pH indicator (Phenol Red) as the CA enzyme catalyzes the hydration of


, causing a rapid pH drop.

Materials:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).

Procedure:

  • Enzyme Preparation: Incubate the specific hCA isoform (I, II, IX, or XII) with the test compound (inhibitor) in the HEPES buffer for 15 minutes at room temperature.

    • Note: Test at least 5–7 different inhibitor concentrations to generate an

      
       curve.
      
  • Loading:

    • Syringe A: Enzyme-Inhibitor complex + Phenol Red in buffer.

    • Syringe B:

      
      -saturated water.
      
  • Reaction: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the decrease in absorbance at 557 nm (absorbance max of basic Phenol Red) over a 0.1–1.0 second timeframe.

  • Calculation:

    • Determine the initial rate of the catalyzed reaction (

      
      ).
      
    • Subtract the rate of the uncatalyzed reaction (

      
      , run without enzyme).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
Visualization: SAR Logic for CA Inhibition

SAR_Logic Scaffold 4-Amino-3-methyl benzenesulfonamide ZnBind Sulfonamide Group (-SO2NH2) Scaffold->ZnBind Methyl 3-Methyl Group Scaffold->Methyl Tail N4-Tail (Schiff Base/Urea) Scaffold->Tail ZnInteraction Coordinates Zn(II) (Essential Activity) ZnBind->ZnInteraction StericFit Hydrophobic Pocket Fit (Modulates Selectivity) Methyl->StericFit Steric Bulk RimInteract Active Site Rim (Isoform Specificity) Tail->RimInteract Extension Selectivity Therapeutic Outcome (Glaucoma vs. Cancer) StericFit->Selectivity hCA IX/XII vs I/II RimInteract->Selectivity

Caption: Structural logic dictating the biological activity and isoform selectivity of the derivatives.

Biological Evaluation: Antimicrobial Activity

While CA inhibition is the modern focus, the sulfonamide core retains antibacterial potential. Testing must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducibility.

Protocol: Broth Microdilution (CLSI M07)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Plate: Sterile 96-well polystyrene microtiter plates (round bottom).

  • Inoculum: Bacterial suspension adjusted to

    
     CFU/mL.
    

Procedure:

  • Compound Preparation: Dissolve the derivative in DMSO. Prepare serial 2-fold dilutions in CAMHB across the plate columns (e.g., 128

    
    g/mL to 0.25 
    
    
    
    g/mL). Ensure final DMSO concentration is <1%.
  • Inoculation: Add 100

    
    L of the standardized bacterial suspension to each well containing the drug.
    
  • Controls:

    • Growth Control: Bacteria + Broth (No Drug).

    • Sterility Control: Broth only.

    • Reference: Sulfamethoxazole (Standard).

  • Incubation: Incubate at 35

    
     2°C for 16–20 hours in ambient air.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: For precise reading, add Resazurin dye (0.01%) and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

Data Interpretation & Reporting

When reporting SAR data for these derivatives, present results in a comparative format.

Table 1: Example Data Structure for Reporting

Compound IDR-Group (N4)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)MIC S. aureus (

g/mL)
Ref Acetazolamide25012250.48N/A
1a Phenyl45085155.664
1b 4-NO2-Phenyl320405.2 7.732
1c 2-OH-Phenyl500110452.48

Analysis Guide:

  • Selectivity Index: High ratios of

    
     indicate potential as anti-cancer agents with reduced systemic side effects (which are often caused by hCA II inhibition).
    
  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the Schiff base usually increase acidity and binding potency but may lower solubility.
  • Steric Effects: The 3-methyl group on the scaffold generally reduces affinity for hCA II (steric clash) while maintaining affinity for hCA IX, thereby enhancing selectivity compared to non-methylated analogs.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents. Link

  • Chakraborti, A. K., et al. (2003). One-pot synthesis of sulfonamides from sulfonic acids and amines. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-methylbenzenesulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and impurities encountered during the synthesis of this important sulfonamide intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the complexities of this multi-step synthesis.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to 4-Amino-3-methylbenzenesulfonamide begins with m-toluidine. The synthesis is a four-step process involving the protection of the amino group, introduction of the sulfonyl chloride functionality, amination, and finally, deprotection to yield the desired product. Each step, however, presents opportunities for the formation of byproducts that can complicate purification and impact the quality of the final compound.

Synthesis_Pathway m_toluidine m-Toluidine n_acetyl N-acetyl-m-toluidine m_toluidine->n_acetyl N-Acetylation (Protection) sulfonyl_chloride 4-acetylamino-3-methyl- benzenesulfonyl chloride n_acetyl->sulfonyl_chloride Chlorosulfonation acetylated_product 4-acetylamino-3-methyl- benzenesulfonamide sulfonyl_chloride->acetylated_product Amination final_product 4-Amino-3-methyl- benzenesulfonamide acetylated_product->final_product Deacetylation (Hydrolysis)

Figure 1: General synthetic pathway for 4-Amino-3-methylbenzenesulfonamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis, organized by reaction step.

Step 1: N-Acetylation of m-Toluidine

Question 1: My crude N-acetyl-m-toluidine shows a starting material spot on TLC after the reaction. What went wrong?

Answer: This is a common issue and usually points to incomplete acetylation.

  • Causality: The reaction of m-toluidine with an acetylating agent like acetic anhydride or acetyl chloride is generally efficient. However, insufficient reagent, suboptimal reaction temperature, or a short reaction time can lead to incomplete conversion.

  • Troubleshooting:

    • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acetylating agent.

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, you can gently heat the mixture or extend the reaction time.

    • Purity of Starting Material: Ensure your m-toluidine is free from excessive water, as this can hydrolyze the acetylating agent.

Question 2: I observe a minor, less polar spot on my TLC that isn't starting material or product. What could it be?

Answer: While less common, this could be a di-acetylated byproduct, N,N-diacetyl-m-toluidine.

  • Causality: Over-acetylation can occur under harsh conditions or with a large excess of the acetylating agent.

  • Troubleshooting:

    • Control Stoichiometry: Avoid using a large excess of the acetylating agent.

    • Purification: This byproduct can typically be removed during the crystallization of N-acetyl-m-toluidine.

Step 2: Chlorosulfonation of N-acetyl-m-toluidine

Question 3: My major byproduct is an isomer of the desired sulfonyl chloride. Why does this happen and how can I minimize it?

Answer: This is the most critical step for impurity formation. The primary byproduct is the ortho-isomer, 2-acetylamino-3-methylbenzenesulfonyl chloride.

  • Causality: The acetylamino and methyl groups on the aromatic ring are both ortho-, para-directing for electrophilic aromatic substitution. While sulfonation para to the strongly activating acetylamino group is favored, some substitution will occur at the ortho position due to steric and electronic effects.

  • Troubleshooting:

    • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-15°C) during the addition of N-acetyl-m-toluidine to chlorosulfonic acid is crucial to maximize the formation of the desired para-isomer.[1]

    • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to isomerization or the formation of other byproducts. Monitor the reaction progress to determine the optimal endpoint.

Isomer_Formation n_acetyl N-acetyl-m-toluidine para_isomer 4-acetylamino-3-methyl- benzenesulfonyl chloride (Desired Product) n_acetyl->para_isomer para-attack ortho_isomer 2-acetylamino-3-methyl- benzenesulfonyl chloride (Ortho Byproduct) n_acetyl->ortho_isomer ortho-attack

Figure 2: Formation of isomeric sulfonyl chlorides.

Question 4: I have a significant amount of a water-soluble impurity after quenching the chlorosulfonation reaction. What is it?

Answer: This is likely the corresponding sulfonic acid, 4-acetylamino-3-methylbenzenesulfonic acid.

  • Causality: The sulfonyl chloride product is highly reactive and susceptible to hydrolysis. If moisture is present in the reagents or glassware, or if the quench is not performed carefully, the sulfonyl chloride will hydrolyze back to the sulfonic acid.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents.

    • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold water or a mixture of ice and water with vigorous stirring.[1] This dissipates the heat of reaction with water and precipitates the sulfonyl chloride before significant hydrolysis can occur.

Question 5: My mass spectrometry data suggests the presence of a di-sulfonated product. Is this possible?

Answer: Yes, di-sulfonation can occur, though it is usually a minor byproduct under controlled conditions.

  • Causality: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, large excess of chlorosulfonic acid), a second sulfonyl chloride group can be introduced onto the aromatic ring.

  • Troubleshooting:

    • Stoichiometry: Use a controlled excess of chlorosulfonic acid. A large excess can promote di-sulfonation.

    • Temperature and Time: Adhere to the optimized reaction temperature and time to minimize over-reaction.

Step 3: Amination of 4-acetylamino-3-methylbenzenesulfonyl chloride

Question 6: My final product after deacetylation contains unreacted starting material from the amination step. How do I improve the conversion?

Answer: Incomplete amination will result in the presence of 4-acetylamino-3-methylbenzenesulfonyl chloride (or its hydrolysis product) in your crude sulfonamide.

  • Causality: Insufficient ammonia, low reaction temperature, or too short a reaction time can lead to incomplete conversion of the sulfonyl chloride to the sulfonamide.

  • Troubleshooting:

    • Excess Ammonia: Use a sufficient excess of aqueous ammonia to ensure the reaction goes to completion.

    • Temperature and Time: The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion. Monitor by TLC.

Question 7: I've identified a high molecular weight impurity that appears to be a dimer. How is this formed?

Answer: This is likely a secondary sulfonamide, formed from the reaction of the sulfonyl chloride with the amino group of another sulfonamide molecule.

  • Causality: This can occur if the concentration of ammonia is too low, or if the reaction conditions allow for the newly formed sulfonamide to compete with ammonia as a nucleophile.

  • Troubleshooting:

    • Controlled Addition: Add the sulfonyl chloride solution slowly to a well-stirred, excess of aqueous ammonia. This ensures that the sulfonyl chloride always encounters a high concentration of ammonia, minimizing self-reaction.

Step 4: Deacetylation (Hydrolysis)

Question 8: My final product is contaminated with the acetylated precursor, 4-acetylamino-3-methylbenzenesulfonamide. What should I do?

Answer: This indicates incomplete hydrolysis of the acetyl protecting group.

  • Causality: The hydrolysis of the amide can be slow. Insufficient acid or base catalyst, low temperature, or short reaction times are common causes.

  • Troubleshooting:

    • Reaction Conditions: Ensure you are using a sufficient concentration of acid (e.g., HCl) or base (e.g., NaOH) and that the reaction is heated (often to reflux) for an adequate amount of time.

    • Monitoring: Monitor the reaction by TLC until the starting material spot is no longer visible.

Question 9: The overall yield after deacetylation is low, and I see multiple spots on TLC. What could be the problem?

Answer: Harsh hydrolysis conditions can lead to degradation of the product.

  • Causality: While sulfonamides are generally stable, prolonged exposure to strong acid or base at high temperatures can lead to hydrolysis of the sulfonamide bond itself, cleaving the molecule.[2]

  • Troubleshooting:

    • Milder Conditions: If degradation is suspected, try using slightly milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction progress.

    • Work-up: Neutralize the reaction mixture promptly after completion to prevent further degradation.

Summary of Potential Byproducts
Reaction StepCommon Byproducts/ImpuritiesCausality
N-Acetylation Unreacted m-toluidineIncomplete reaction
N,N-diacetyl-m-toluidineOver-acetylation
Chlorosulfonation 2-acetylamino-3-methylbenzenesulfonyl chloride (ortho-isomer)Competing ortho- and para-sulfonation
4-acetylamino-3-methylbenzenesulfonic acidHydrolysis of sulfonyl chloride
Di-sulfonated productsHarsh reaction conditions
Amination Unreacted 4-acetylamino-3-methylbenzenesulfonyl chlorideIncomplete amination
Secondary sulfonamide (dimer)Self-reaction of product
Deacetylation 4-acetylamino-3-methylbenzenesulfonamideIncomplete hydrolysis
Sulfonic acid and other degradation productsHydrolysis of the sulfonamide bond

III. Analytical Characterization and Purification Strategies

Question 10: What is the best way to analyze the purity of my final product and identify these byproducts?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of 4-Amino-3-methylbenzenesulfonamide and its potential impurities.

  • Methodology: A reverse-phase HPLC method using a C8 or C18 column with a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is typically effective.[3][4][5] A gradient elution is often necessary to resolve all potential impurities, from the more polar sulfonic acids to the less polar acetylated precursors.

  • Detection: A UV detector is commonly used for detection. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the definitive identification of unknown impurity peaks based on their mass-to-charge ratio.[6]

Experimental Protocol: General RP-HPLC Method

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute less polar components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Question 11: How can I remove the isomeric byproduct from the chlorosulfonation step?

Answer: Separating isomeric sulfonamides can be challenging but is often achievable through careful crystallization.

  • Causality: The desired para-isomer and the undesired ortho-isomer often have slightly different solubilities in various solvents.

  • Purification Protocol:

    • Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., toluene, ethyl acetate, ethanol/water) to find a system where the desired isomer has lower solubility and will preferentially crystallize upon cooling, leaving the ortho-isomer enriched in the mother liquor.

    • Fractional Crystallization: It may be necessary to perform multiple crystallizations to achieve the desired purity.

    • Chromatography: For small-scale purifications or when crystallization is ineffective, column chromatography on silica gel can be used to separate the isomers.[7]

IV. References

  • Organic Syntheses. (1941). p-ACETAMINOBENZENESULFONYL CHLORIDE. Org. Synth. 1941, 21, 1. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Inorganic Chemistry. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]

  • Google Patents. Method for the purification of aryl sulfonic acids and salts.

  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • Canadian Journal of Chemistry. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

Sources

Technical Support Center: Recrystallization of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.

Foundational Knowledge: Physicochemical Properties

Understanding the physicochemical properties of 4-Amino-3-methylbenzenesulfonamide is the cornerstone of developing a robust recrystallization protocol. While specific experimental data for this exact isomer is not extensively published, we can infer a reliable property profile from its close structural analog, Sulfanilamide (4-aminobenzenesulfonamide), which lacks only the methyl group. This data provides a strong basis for initial solvent selection and troubleshooting.

Table 1: Physicochemical Properties of 4-Amino-3-methylbenzenesulfonamide

PropertyValueRationale & Significance
CAS Number 53297-70-4[1]Uniquely identifies the target compound, distinguishing it from isomers like 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9).[2][3][4][5]
Molecular Formula C₇H₁₀N₂O₂SEssential for calculating molar quantities and confirming identity.
Molecular Weight 186.23 g/mol [1]Required for accurate mass-based calculations in protocols.
Melting Point (Est.) ~160-170 °CNote: This is an estimate based on Sulfanilamide (165-166 °C). The actual melting point is critical. If it is lower than the boiling point of your chosen solvent, the compound may "oil out."
Solubility Profile (Est.) - Water: Sparingly soluble. - Ethanol/Methanol: Moderately to highly soluble, especially when hot. - Acetone: Moderately soluble. - Non-polar (Hexane, Toluene): Poorly soluble.The polarity imparted by the amino and sulfonamide groups suggests good solubility in polar protic solvents like alcohols, and poor solubility in non-polar hydrocarbons. This differential solubility is the basis of recrystallization.

Core Methodology: Recommended Recrystallization Protocol

This protocol utilizes a mixed-solvent system of ethanol and water, which is a standard and highly effective choice for many sulfonamides due to the compound's dual polar (amino, sulfonamide) and non-polar (aromatic ring) characteristics.[6][7]

Experimental Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve solid A->B Heat & Stir C 3. Add hot water dropwise until solution turns cloudy B->C Maintain Heat D 4. Add a few drops of hot ethanol to redissolve precipitate C->D Clarify Solution E 5. Cool slowly to room temperature D->E Insulate flask F 6. Further cool in an ice bath E->F Maximize Yield G 7. Collect crystals via vacuum filtration F->G H 8. Wash with ice-cold EtOH/Water mixture G->H I 9. Dry crystals under vacuum H->I

Caption: Standard two-solvent recrystallization workflow.

Step-by-Step Protocol
  • Dissolution: Place the crude 4-Amino-3-methylbenzenesulfonamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add a minimal amount of hot 95% ethanol, stirring continuously, until the solid just dissolves.[8]

  • Saturation (Anti-Solvent Addition): While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again. If the solution is colored, this is the stage to add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon and other insoluble impurities.[6]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (the same ratio used for the recrystallization) to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all residual solvent.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 4-Amino-3-methylbenzenesulfonamide in a question-and-answer format.

Q1: I'm getting an oil instead of crystals. What's happening and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of your compound.

  • Causality: The estimated melting point of your compound (~160-170 °C) is higher than the boiling point of ethanol (~78 °C), making it less likely that the compound is melting. The more probable cause is a high concentration of impurities, which can depress the melting point of the mixture.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot ethanol (the "good" solvent) to decrease the saturation temperature.

    • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature, such as in a dry ice/acetone bath, to shock it into crystallizing.

    • Induce Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.

    • Change Solvent System: The chosen solvent may be too nonpolar. Consider switching to a more polar system, such as methanol/water or isopropanol/water.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A2: This is a common problem that typically points to one of two issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of crystals) has not started.

  • Causality:

    • Excess Solvent: Using too much solvent is the most frequent cause. The concentration of the compound is too low to precipitate even when cold.[9]

    • Supersaturation: The solution is technically saturated, but there are no nucleation sites for crystals to begin growing.

  • Solutions:

    • Induce Nucleation: Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for the first crystals to form. Alternatively, add a tiny "seed" crystal of the pure product if available.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to boil off too much, or the product may crash out of solution impurely.

    • Add an Anti-Solvent: If you used a single solvent like pure ethanol, you can slowly add a miscible "anti-solvent" (like water) dropwise at room temperature until the solution becomes turbid, then let it stand.

Q3: My final yield is very low. How can I improve recovery?

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.

  • Causality:

    • Using too much solvent during the initial dissolution step.

    • Incomplete cooling of the solution before filtration.

    • Washing the collected crystals with solvent that was not ice-cold, or with too much solvent.

    • Premature crystallization during a hot filtration step (if performed).

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Ensure Complete Cooling: After cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 15-30 minutes).

    • Wash Sparingly: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.

    • Recover from Mother Liquor: Before discarding the filtrate, place it in a freezer (if the solvent system's freezing point allows) to see if more crystals form. You can also reduce the volume of the filtrate by boiling and cool it again to obtain a second crop of crystals, which should be assessed for purity separately.

Q4: My final product is still colored, even after recrystallization. How can I remove the color?

A4: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed with activated carbon.

  • Causality: These impurities are often present in small amounts but are highly visible. They may co-precipitate with your product if not removed.

  • Solution:

    • Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (e.g., the tip of a spatula) of activated carbon to the hot solution.

    • Hot Filtration: Swirl the hot solution with the carbon for a few minutes. Then, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon. The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.[6]

Advanced Troubleshooting Workflow

When facing persistent issues, a logical, step-by-step approach is necessary. The following decision tree can guide your troubleshooting process.

Troubleshooting Start Problem with Recrystallization Q_Oiling Did the product 'oil out'? Start->Q_Oiling A_Oil Re-heat, add more good solvent (e.g., EtOH). Cool slower. Q_Oiling->A_Oil Yes Q_NoCrystals No crystals formed? Q_Oiling->Q_NoCrystals No A_Oil->Q_NoCrystals A_NoCrystals 1. Scratch flask or add seed crystal. 2. If no success, reduce solvent volume by boiling and re-cool. Q_NoCrystals->A_NoCrystals Yes Q_LowYield Is the yield low? Q_NoCrystals->Q_LowYield No A_NoCrystals->Q_LowYield A_LowYield Used too much solvent. Recover second crop from mother liquor. Q_LowYield->A_LowYield Yes Q_Impure Is the product impure/colored? Q_LowYield->Q_Impure No A_LowYield->Q_Impure A_Impure Use activated carbon and perform hot filtration before cooling. Q_Impure->A_Impure Yes End Successful Purification Q_Impure->End No A_Impure->End

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • ChemSynthesis. (2025). 4-amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Delgado, D. R., & Martínez, F. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Retrieved from [Link]

  • Delgado, D. R., & Peña, M. Á. (2015). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Muñoz, M. M., et al. (2015). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. MDPI. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Delgado, D. R., et al. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Co-solvent Mixtures and Correlation with the Jouyban-Acr. ResearchGate. Retrieved from [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • Ruidiaz-Sarmiento, J. A., et al. (2025). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. PMC. Retrieved from [Link]

  • 3ASenrise. (n.d.). 4-Amino-3-methylbenzenesulfonic acid, 98%. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory and pilot-scale production. We will delve into a reliable synthetic route, troubleshoot common issues with scientifically-grounded explanations, and provide detailed protocols to ensure a robust and reproducible process.

Synthetic Pathway Overview

A robust and regioselective pathway to 4-Amino-3-methylbenzenesulfonamide starts from o-toluidine. This multi-step synthesis is designed to control the substitution pattern on the aromatic ring, a critical factor for achieving high purity and yield. The key is to use a protecting group strategy to direct the electrophilic chlorosulfonation to the desired position.

The four primary stages are:

  • Protection (Acetylation): The amino group of o-toluidine is protected as an acetamide. This prevents side reactions and directs the subsequent sulfonation.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The acetamido group directs the incoming chlorosulfonyl group primarily to the para-position.

  • Amidation: The resulting sulfonyl chloride is converted to the desired sulfonamide using ammonia.

  • Deprotection (Hydrolysis): The acetamido group is removed to reveal the final 4-amino product.

Synthetic_Workflow cluster_0 Overall Synthetic Pathway A Step 1: Protection (o-Toluidine -> N-acetyl-o-toluidine) B Step 2: Chlorosulfonation (Formation of Sulfonyl Chloride) A->B Acetic Anhydride C Step 3: Amidation (Formation of Sulfonamide) B->C Chlorosulfonic Acid D Step 4: Deprotection (Hydrolysis to Final Product) C->D Aqueous Ammonia E Final Product: 4-Amino-3-methylbenzenesulfonamide D->E Acid Hydrolysis

Caption: High-level overview of the 4-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered at each stage of the synthesis.

Step 1: Protection (Acetylation of o-Toluidine)

Q1: My acetylation reaction is incomplete, showing significant starting material (o-toluidine) by TLC analysis. What went wrong?

A1: This is typically due to one of two factors:

  • Insufficient Acetylating Agent: Ensure you are using at least a slight molar excess of acetic anhydride. o-Toluidine can contain non-basic impurities, and acetic anhydride can degrade if exposed to moisture.

  • Inadequate Reaction Conditions: The acetylation of anilines is exothermic.[1] While the reaction proceeds quickly, insufficient heating or reaction time can lead to incomplete conversion. A common procedure involves adding o-toluidine to acetic anhydride and gently warming to ensure the reaction goes to completion.[2][3]

Q2: The reaction mixture turned dark brown/black during acetylation. Is this normal?

A2: While some color change is expected, a very dark solution suggests oxidation of the o-toluidine starting material. This can happen if the quality of the starting amine is poor or if the reaction temperature is too high for a prolonged period. The product, N-acetyl-o-toluidine, should be an off-white to light tan solid upon isolation.

Step 2: Chlorosulfonation

Q3: During the addition of chlorosulfonic acid, my reaction turned into a thick, black tar. What happened?

A3: This is a classic sign of an exothermic runaway reaction. Chlorosulfonic acid is a highly reactive and aggressive reagent.[4] The key to success is strict temperature control.

  • Causality: The sulfonation reaction is highly exothermic. If the heat is not dissipated effectively, the temperature rises rapidly, causing decomposition and charring of the organic material. This is a major safety concern, especially during scale-up.[4][5]

  • Solution: The N-acetyl-o-toluidine must be cooled to 0-5 °C before the slow, dropwise addition of chlorosulfonic acid. The reaction vessel should be immersed in an ice-salt bath to maintain this temperature throughout the addition. On a larger scale, a jacketed reactor with a chiller is essential.

Q4: The yield of my sulfonyl chloride is very low, and I isolated mostly sulfonic acid. Why?

A4: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. This issue almost always points to the presence of water in the reaction.

  • Causality: Chlorosulfonic acid reacts violently with water. Even trace amounts of moisture in the starting material, solvent, or glassware will consume the reagent and hydrolyze the product sulfonyl chloride to the corresponding sulfonic acid, which is often unreactive in the subsequent amidation step.

  • Solution: Ensure all glassware is oven-dried. Use anhydrous starting materials. Perform the reaction under a dry atmosphere (e.g., nitrogen or a drying tube). The workup is also critical: the reaction mixture should be quenched by pouring it onto crushed ice, which rapidly hydrolyzes excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride before it can hydrolyze.[6]

Step 3: Amidation

Q5: My amidation reaction is sluggish, and the conversion of the sulfonyl chloride is poor.

A5: Incomplete amidation can result from several factors:

  • Poor Reagent Quality: The intermediate sulfonyl chloride may have partially hydrolyzed to the sulfonic acid during workup, as discussed in Q4.

  • Insufficient Ammonia: A sufficient excess of ammonia is required to react with the sulfonyl chloride and to neutralize the HCl byproduct that is formed. Typically, a concentrated aqueous solution of ammonia is used.[7]

  • Temperature: The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[7] Ensure good mixing to facilitate the reaction between the organic sulfonyl chloride and the aqueous ammonia phase.

Step 4: Deprotection (Hydrolysis)

Q6: After acidic hydrolysis, my final product is a dark, discolored solid. How can I improve the color?

A6: Aromatic amines are prone to aerial oxidation, especially under acidic conditions at elevated temperatures, which leads to colored impurities.

  • Causality: Trace metal impurities can catalyze the oxidation of the aniline product. Prolonged heating can also contribute to degradation.

  • Solution:

    • Minimize Reaction Time: Heat the reaction only as long as necessary to achieve complete hydrolysis (monitor by TLC).

    • Purification: The most effective method for color removal is recrystallization of the crude product from a suitable solvent (e.g., aqueous ethanol) with the addition of activated charcoal.[8] The charcoal adsorbs the colored impurities, and hot filtration will remove it.

Q7: My hydrolysis is not going to completion, and I have the N-acetylated sulfonamide left in my product.

A7: Amide hydrolysis requires forcing conditions.[9][10][11][12] Incomplete reaction is usually due to insufficient acid concentration or reaction time/temperature.

  • Causality: The acetamide is a stable functional group. Its hydrolysis is a reversible equilibrium-driven process that requires a strong acid catalyst and heat to drive it to completion.

  • Solution: Ensure you are using a sufficiently concentrated acid (e.g., 30% H₂SO₄ or 6N HCl) and refluxing for an adequate period (typically 30-60 minutes).[10] Monitor the reaction by TLC until the starting material spot has completely disappeared.

Troubleshooting Guide at a Glance
Problem Stage Probable Cause(s) Recommended Solution(s)
Reaction turns to black tarChlorosulfonationExothermic runaway; inadequate cooling.Maintain temperature at 0-5 °C during addition; use an efficient ice bath or chiller.[4]
Low yield of final productAllMoisture contamination, especially during chlorosulfonation.Use oven-dried glassware and anhydrous reagents; work under a dry atmosphere.
Product is an insoluble solidChlorosulfonationFormation of sulfonic acid due to hydrolysis.Quench reaction mixture quickly on ice; ensure anhydrous conditions.
Two spots on TLC after hydrolysisDeprotectionIncomplete hydrolysis of the acetamide.Increase reflux time or acid concentration; monitor reaction to completion.[10]
Final product is dark/coloredDeprotection/PurificationOxidation of the aromatic amine.Use activated charcoal during recrystallization; minimize heating time.[8]
Amidation is slow or incompleteAmidationPoor quality sulfonyl chloride; insufficient ammonia.Confirm intermediate purity; use excess concentrated ammonia; gentle heating (40-60 °C).[7]
Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be performed by trained professionals with appropriate safety precautions.

Protocol 1: Synthesis of 4-Acetamido-3-methylbenzenesulfonamide
  • Step 1: Acetylation of o-Toluidine

    • In a 500 mL flask, add acetic anhydride (60 mL, 0.64 mol).

    • Slowly add o-toluidine (53.5 g, 0.5 mol) to the stirred solution. The reaction is exothermic.[1]

    • After the addition is complete, heat the mixture to 90 °C for 20 minutes to ensure complete reaction.

    • Cool the mixture to room temperature and pour it into 300 mL of cold water with vigorous stirring.

    • Collect the precipitated N-acetyl-o-toluidine by vacuum filtration, wash with cold water, and dry. (Expected yield: ~90-95%).

  • Step 2: Chlorosulfonation

    • SAFETY: This step must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

    • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the dried N-acetyl-o-toluidine (74.5 g, 0.5 mol).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add chlorosulfonic acid (145 mL, 2.18 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.[4]

    • After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to complete the reaction.[6]

    • Cool the mixture back to room temperature and carefully pour it onto 1 kg of crushed ice with vigorous stirring.

    • Filter the resulting white precipitate (4-acetamido-3-methylbenzenesulfonyl chloride), wash with ice-cold water, and use immediately in the next step.

  • Step 3: Amidation

    • Add the moist sulfonyl chloride cake to a stirred solution of concentrated aqueous ammonia (200 mL) and water (200 mL), keeping the temperature below 30 °C with an ice bath.

    • Stir the mixture for 1 hour. The suspension should become thicker.

    • Filter the solid product, wash with cold water until the washings are neutral, and dry. This product is 4-acetamido-3-methylbenzenesulfonamide.

Protocol 2: Deprotection and Purification
  • Step 4: Acidic Hydrolysis

    • In a 1 L flask, combine the dried 4-acetamido-3-methylbenzenesulfonamide (from the previous step) and 500 mL of 10% (v/v) sulfuric acid.

    • Heat the mixture to reflux and maintain for 45-60 minutes, or until TLC shows complete consumption of the starting material.[10]

    • Cool the solution in an ice bath.

    • Slowly and carefully neutralize the solution with aqueous sodium carbonate until the pH is ~7. The product will precipitate.

    • Filter the crude 4-Amino-3-methylbenzenesulfonamide, wash with cold water, and air dry.

  • Purification: Recrystallization

    • Dissolve the crude product in a minimum amount of hot 50% aqueous ethanol.

    • Add activated charcoal (approx. 1-2% by weight) and keep the solution hot for 10 minutes.[8]

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.

    • Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry.

Visual Troubleshooting Workflow

If a synthesis fails, a logical approach is needed to identify the problem. This decision tree can guide your troubleshooting process.

Troubleshooting_Workflow cluster_results TLC Analysis cluster_causes Probable Causes start Problem: Low Yield or Impure Product check_tlc Run TLC on Crude Product (Co-spot with Starting Materials) start->check_tlc tlc_sm Main Spot is Starting Material check_tlc->tlc_sm tlc_multiple Multiple Unidentified Spots check_tlc->tlc_multiple tlc_streak Streaking or Baseline Material check_tlc->tlc_streak tlc_ok Clean Spot, but Low Isolated Yield check_tlc->tlc_ok cause_incomplete Incomplete Reaction (Time, Temp, Stoichiometry) tlc_sm->cause_incomplete Likely Cause cause_side_rxn Side Reaction / Decomposition (Temp too high, Air/Moisture) tlc_multiple->cause_side_rxn Likely Cause cause_polar Highly Polar Impurities (e.g., Sulfonic Acid) tlc_streak->cause_polar Likely Cause cause_workup Mechanical Loss During Workup (Poor precipitation, solubility) tlc_ok->cause_workup Likely Cause

Caption: Decision tree for troubleshooting failed reactions.

References
  • ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved from [Link]

  • PrepChem. (2017). Synthesis of N-acetyl-o-toluidine. Retrieved from [Link]

  • Google Patents. (1988). US4739116A - Preparation of arylsulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • National Institutes of Health. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • ResearchGate. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

  • Reddit. (2020). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • Scribd. (n.d.). Chlorosulfonation of Acetanilide. Retrieved from [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Syntheses. (n.d.). 2-Amino-3-nitrotoluene. Retrieved from [Link]

  • Science Madness. (2014). n-acetyl o-toluidine oxidation. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • ResearchGate. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]

  • National Institutes of Health. (2024). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

avoiding decomposition of 4-Amino-3-methylbenzenesulfonamide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Amino-3-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-Amino-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles of its degradation, you can effectively troubleshoot and optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of 4-Amino-3-methylbenzenesulfonamide during its synthesis?

A1: The decomposition of 4-Amino-3-methylbenzenesulfonamide is primarily attributed to two main factors: the instability of the arylamine functionality and the potential for hydrolysis of the sulfonamide group. The amino group is susceptible to oxidation, especially in the presence of air and certain metal ions, leading to colored impurities. The sulfonamide group can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, cleaving the sulfur-nitrogen bond.[1]

Q2: I'm observing a dark coloration in my reaction mixture. What is the likely cause and how can I prevent it?

A2: A dark coloration is a common indicator of oxidation of the aromatic amino group. This is often accelerated by exposure to air (oxygen), high temperatures, and trace metal impurities. To mitigate this, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring the purity of your starting materials and solvents to remove any metal contaminants is essential. The use of antioxidants in small quantities can also be explored, but their compatibility with the overall reaction scheme must be verified.

Q3: My final product yield is consistently low. What are the potential reasons?

A3: Low yields can stem from several factors. Incomplete reaction is a common culprit; ensure your reaction times and temperatures are optimized. However, a more likely cause related to the topic of this guide is the degradation of the product during the reaction or work-up. As mentioned, hydrolysis of the sulfonamide group or oxidation of the amino group can lead to significant product loss. Carefully controlling the pH and temperature throughout the process is critical. Furthermore, inefficient purification can also contribute to lower isolated yields.

Q4: What are the expected decomposition products of 4-Amino-3-methylbenzenesulfonamide?

A4: The primary decomposition products depend on the conditions. Under hydrolytic conditions (strong acid or base), the S-N bond of the sulfonamide can cleave to yield 4-amino-3-methylbenzenesulfonic acid and ammonia.[1] Oxidative degradation of the amino group can lead to a complex mixture of colored polymeric materials. Under harsh thermal stress, further degradation of the aromatic ring can occur.[2][3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the synthesis of 4-Amino-3-methylbenzenesulfonamide.

Problem 1: Reaction Mixture Turns Dark Brown/Black
Potential Cause Underlying Rationale Recommended Solution
Oxidation of the Amino Group Aromatic amines are susceptible to oxidation by atmospheric oxygen, which is often catalyzed by trace metal ions and accelerated by heat. This leads to the formation of highly colored quinone-imine type structures and further polymerization.1. Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the synthesis. 2. High-Purity Reagents: Use high-purity, peroxide-free solvents and ensure starting materials are free from metal contamination. 3. Temperature Control: Avoid excessive temperatures. If heating is necessary, do so gradually and maintain the lowest effective temperature.
Problem 2: Low Yield of the Desired Product
Potential Cause Underlying Rationale Recommended Solution
Hydrolysis of the Sulfonamide Group The sulfonamide S-N bond is susceptible to cleavage under harsh pH conditions (both strongly acidic and basic), especially when heated.[1] This hydrolysis reaction is often irreversible and leads to the formation of the corresponding sulfonic acid.1. pH Control: Maintain the pH of the reaction mixture as close to neutral as possible, unless the specific reaction step requires acidic or basic conditions. If so, use the mildest effective acid or base and minimize the reaction time. 2. Temperature Management: Avoid prolonged heating. If elevated temperatures are required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate. 3. Aqueous Work-up: During aqueous work-up, use buffered solutions to prevent drastic pH changes. Perform extractions and washes efficiently to minimize contact time with aqueous layers.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing.1. Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, HPLC, GC). 2. Optimization: If the reaction is stalled, consider incrementally increasing the temperature or extending the reaction time. Ensure efficient stirring to overcome any mass transfer limitations.
Problem 3: Difficulty in Product Purification
Potential Cause Underlying Rationale Recommended Solution
Presence of Isomeric Impurities During the sulfonation of m-toluidine (a potential starting material), ortho- and para- isomers can be formed in addition to the desired product.[4] These isomers often have similar physical properties, making them difficult to separate.1. Optimized Sulfonation Conditions: Carefully control the temperature and stoichiometry of the sulfonating agent. Lower temperatures often favor the formation of the para-isomer.[4] 2. Recrystallization: Use a carefully selected solvent system for recrystallization. A mixture of solvents may be necessary to achieve good separation. 3. Chromatography: If recrystallization is ineffective, column chromatography with an appropriate stationary and mobile phase can be employed.
Formation of Sulfones A common side reaction in sulfonation is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group.[5] These are often less polar than the desired product.1. Control of Reagent Stoichiometry: Use a precise amount of the sulfonating agent. An excess can promote sulfone formation. 2. Purification Strategy: Sulfones can often be separated from the more polar sulfonamide by column chromatography or selective precipitation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-3-methylbenzenesulfonamide (Illustrative)

This is a generalized protocol and may require optimization based on your specific starting materials and equipment.

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for at least 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charge Reactants: Charge the starting amine (e.g., m-toluidine) and a suitable anhydrous solvent into the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) using an ice-salt bath.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise from the dropping funnel, ensuring the internal temperature does not exceed the set limit.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the required duration. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice or into ice-cold water.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the desired product precipitates. Maintain a low temperature during neutralization.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying and Purification: Dry the crude product under vacuum. Further purify by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting

G start Synthesis Issue Observed color Dark Coloration? start->color yield Low Yield? color->yield No oxidation Oxidation of Amino Group color->oxidation Yes purity Purification Difficulty? yield->purity No hydrolysis Sulfonamide Hydrolysis yield->hydrolysis Yes incomplete_rxn Incomplete Reaction yield->incomplete_rxn Maybe isomers Isomeric Impurities purity->isomers Yes sulfones Sulfone Formation purity->sulfones Maybe end Consult Further Literature purity->end No sol_inert Implement Inert Atmosphere oxidation->sol_inert sol_temp Optimize Temperature Control oxidation->sol_temp hydrolysis->sol_temp sol_ph Strict pH Management hydrolysis->sol_ph sol_monitor Monitor Reaction Progress incomplete_rxn->sol_monitor sol_conditions Optimize Sulfonation Conditions isomers->sol_conditions sol_purification Refine Purification Strategy isomers->sol_purification sulfones->sol_conditions sulfones->sol_purification

Caption: Troubleshooting workflow for synthesis issues.

Key Factors Influencing Stability

G cluster_causes Causes of Decomposition cluster_effects Decomposition Pathways cluster_solutions Preventative Measures temp High Temperature hydrolysis Sulfonamide Hydrolysis temp->hydrolysis oxidation Amino Group Oxidation temp->oxidation ph Extreme pH (Acidic/Basic) ph->hydrolysis oxygen Oxygen (Air) oxygen->oxidation metals Metal Impurities metals->oxidation temp_control Temperature Control hydrolysis->temp_control ph_control pH Control hydrolysis->ph_control inert Inert Atmosphere oxidation->inert oxidation->temp_control pure_reagents High-Purity Reagents oxidation->pure_reagents side_reactions Side Reactions (e.g., Sulfone Formation) side_reactions->temp_control side_reactions->pure_reagents

Caption: Factors affecting 4-Amino-3-methylbenzenesulfonamide stability.

References

  • National Center for Biotechnology Information (2023). New thermal decomposition pathway for TATB. PubChem Compound Summary for CID 143037. Retrieved from [Link].

  • Leah4sci (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). 4-Amino-3-methylbenzenesulfonic acid. PubChem Compound Summary for CID 7384. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. PubChem Compound Summary for CID 80-23-9. Retrieved from [Link].

  • Matulienė, J., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Cerda-Reverter, J. M., & Canosa, P. (2018). Thermal Degradation of Amino Acids. Comprehensive Reviews in Food Science and Food Safety, 17(1), 151-167.
  • Pearson+ (2023). Unlike most other electrophilic aromatic substitutions, sulfonati.... Retrieved from [Link].

  • S. U. Choi, et al. (2016). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
  • ResearchGate (2025). Aromatic sulphonation III: Sulphonation of benzenesulphonic acid and m-toluenesulphonic acid in fuming sulphuric acid. Retrieved from [Link].

Sources

Technical Support Center: HPLC Analysis of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-3-methylbenzenesulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with this specific analyte. As a substituted benzenesulfonamide, this molecule possesses chemical properties that require careful consideration during method development and troubleshooting to ensure data integrity and reproducibility.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will delve into the causality behind common chromatographic issues and provide systematic, field-proven protocols to resolve them effectively.

Troubleshooting Guide & FAQs

Question 1: Why is my 4-Amino-3-methylbenzenesulfonamide peak severely tailing?

Expert Insight: This is the most prevalent issue encountered when analyzing basic compounds like 4-Amino-3-methylbenzenesulfonamide on standard silica-based reversed-phase columns (e.g., C18, C8). The root cause is secondary ionic interactions between the protonated primary amine group of your analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Primary Action): The most effective strategy is to control the ionization state of both the analyte and the silanol groups.

    • Low pH Approach: Lower the mobile phase pH to approximately 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the residual silanol groups are protonated (Si-OH) and thus neutralized, minimizing the ionic interaction that causes tailing.[2] The analyte's amino group will be fully protonated (cationic), ensuring consistent interaction with the stationary phase.

    • High pH Approach: Alternatively, increase the mobile phase pH to >8. This deprotonates the analyte's amino group, rendering it neutral. This approach requires a pH-stable column (e.g., hybrid silica or polymeric).

  • Incorporate a Competing Base: Add a small concentration (e.g., 0.1% v/v) of a competing base, such as triethylamine (TEA), to the mobile phase.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note that TEA can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[2]

  • Evaluate Column Chemistry:

    • Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column. End-capping uses a small silylating reagent (like trimethylchlorosilane) to block a significant portion of residual silanols.[3]

    • Consider a "Base-Deactivated" or "AQ" Type Column: These columns are specifically designed with proprietary surface treatments to shield residual silanols, providing much better peak shape for basic compounds.

    • Switch to an Alternate Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl or embedded polar group (EPG) column, which can offer different selectivity and reduce silanol interactions.

Troubleshooting Workflow: Diagnosing Peak Tailing

G cluster_0 Peak Tailing Troubleshooting start Observe Peak Tailing (Asymmetry > 1.2) ph_check Is Mobile Phase pH controlled (pH 2.5-3.0)? start->ph_check adjust_ph ACTION: Add 0.1% Formic Acid or TFA. Re-equilibrate and inject. ph_check->adjust_ph No comp_base Is peak shape still poor? ph_check->comp_base Yes adjust_ph->comp_base add_tea ACTION: Add competing base (e.g., 0.1% TEA). comp_base->add_tea Yes success Peak Shape Acceptable comp_base->success No column_eval Is tailing still present? add_tea->column_eval change_col ACTION: Use a base-deactivated or different chemistry column. column_eval->change_col Yes column_eval->success No extra_col Consider extra-column volume or contamination. change_col->extra_col

Caption: A decision tree for systematically troubleshooting peak tailing.

Question 2: My retention time for 4-Amino-3-methylbenzenesulfonamide is drifting or shifting between runs. What should I do?

Expert Insight: Retention time stability is critical for reliable quantification. Drifting retention can be traced to either a flow rate issue or a change in the chemical environment of the separation.[4][5] A simple diagnostic can help pinpoint the cause: if the retention time of an unretained peak (the solvent front, t₀) shifts proportionally with your analyte peak, the problem is likely mechanical or flow-related. If t₀ is stable but your analyte peak shifts, the issue is chemical.[4][6]

Systematic Troubleshooting Protocol:

  • Diagnose the Cause (Chemical vs. Flow Rate):

    • Flow Rate Issue: All peaks, including the solvent front, shift earlier (higher flow) or later (lower flow).

    • Chemical Issue: The solvent front is stable, but the analyte peak shifts, indicating a change in separation selectivity.[6]

  • Troubleshooting Flow Rate Issues:

    • Check for Leaks: Carefully inspect all fittings from the pump to the detector for any signs of moisture or salt deposits (if using buffers).[5][7] A small, unnoticed leak is a common cause of flow rate reduction and retention time drift.[5]

    • Inspect Pump Operation: Listen for unusual noises from the pump heads. Check for pressure fluctuations.[8][9] Air bubbles in the mobile phase are a frequent culprit. Ensure your solvents are thoroughly degassed and purge the pump.[7][10]

    • Verify Flow Rate: If possible, use a calibrated flow meter or measure the flow by collecting the effluent into a graduated cylinder for a set time.[5]

  • Troubleshooting Chemical Issues:

    • Column Equilibration: The column must be fully equilibrated with the mobile phase. For reversed-phase, this can take 10-20 column volumes. If you are using mobile phase additives like ion-pairing agents or competing bases (TEA), equilibration can take significantly longer.

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention shifts.[10] Always prepare fresh mobile phase daily using precise measurements. If using a buffer, ensure the pH is measured and adjusted after adding the organic modifier if required by the SOP.

    • Temperature Fluctuation: Column temperature directly affects retention. A change of just 1°C can alter retention time by 1-2%. Use a column thermostat and ensure the lab's ambient temperature is stable.[10]

    • Column Aging: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a gradual loss of retention. If retention times are consistently decreasing over many runs, it may be time to replace the column.[10]

Retention Time Drift Diagnostic Logic

G cluster_1 Retention Time Drift Diagnosis start Retention Time (RT) is Drifting t0_check Does the solvent front (t₀) drift proportionally with the analyte? start->t0_check flow_issue Indicates Flow Rate Problem t0_check->flow_issue Yes chem_issue Indicates Chemical/Column Problem t0_check->chem_issue No leak Check for leaks at fittings and seals flow_issue->leak pump Check pump for air bubbles (Degas & Purge) flow_issue->pump equil Ensure sufficient column equilibration chem_issue->equil mp Verify mobile phase preparation and pH chem_issue->mp temp Check column temperature stability chem_issue->temp

Caption: Logic diagram for diagnosing the cause of retention time shifts.

Question 3: What is a good starting point for an HPLC method for 4-Amino-3-methylbenzenesulfonamide?

Expert Insight: A successful method provides good peak shape, adequate retention, and resolution from potential impurities. Based on the structure of 4-Amino-3-methylbenzenesulfonamide and validated methods for similar sulfonamides, a reversed-phase method is the most appropriate approach.[11][12] The key is to control the secondary interactions from the start.

Recommended Starting Method Parameters:

A robust starting point can be adapted from validated methods for related compounds like 4-aminobenzenesulfonamide.[11][12][13]

ParameterRecommended ConditionRationale & Key Considerations
Column C18 or C8, 250 x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention. Ensure it is a high-quality, base-deactivated column to minimize tailing.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (approx. 2.7) to suppress silanol activity and ensure consistent protonation of the analyte.[14][15]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.
Gradient Start at 5-10% B, ramp to 70-90% B over 15-20 minA gradient is recommended to ensure elution of the analyte and any more hydrophobic impurities within a reasonable time.[11][12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.[11][12]
Column Temp. 25-30 °CMaintaining a constant temperature is crucial for reproducible retention times.[10][11][12]
Injection Vol. 5-10 µLKeep volume low to prevent peak distortion. The sample should be dissolved in the mobile phase or a weaker solvent.[12]
Detection (UV) ~265 nmBased on methods for similar sulfonamide structures.[11][12] A full UV scan using a PDA detector is recommended to determine the optimal wavelength.

Step-by-Step Protocol for Initial Method Setup:

  • Prepare Mobile Phases: Accurately prepare Mobile Phase A (e.g., 1.0 mL of formic acid in 999 mL of HPLC-grade water) and Mobile Phase B (100% ACN).

  • Install Column & Equilibrate: Install the recommended column. Purge the system and then equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Prepare Standard Solution: Prepare a ~10-20 µg/mL solution of 4-Amino-3-methylbenzenesulfonamide in a solvent weaker than the initial mobile phase (e.g., 95:5 Water:ACN) to ensure good peak shape.

  • Perform First Injection: Inject the standard solution using the gradient profile listed in the table.

  • Evaluate and Optimize:

    • Retention: If retention is too low, decrease the initial %B. If too high, increase the initial %B.

    • Peak Shape: If tailing is observed, ensure the formic acid concentration is correct.

    • Resolution: Adjust the gradient slope to improve the separation between the analyte and any impurities. A shallower gradient increases resolution.

References

  • Vertex AI Search. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • BenchChem. (2025).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Restek. HPLC Troubleshooting Guide.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2014). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection.
  • Technology Networks. (2020). Troubleshooting Retention Time Changes in (U)
  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Chromatography Forum. (2002). HPLC conditions for basic compound?. [Link]

  • YouTube. (2025). Why Does Retention Time Shift? | HPLC Tip. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-4-hydroxy. [Link]

  • Shimadzu. Introduction to HPLC.
  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-methylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Amino-3-methylbenzenesulfonamide and its derivatives. As a key intermediate in the development of various pharmaceuticals, including antimicrobial and anti-inflammatory agents, optimizing its synthesis is crucial for achieving high purity, yield, and cost-effectiveness.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

I. Overview of the Primary Synthetic Pathway

The most common and industrially relevant synthesis of 4-Amino-3-methylbenzenesulfonamide initiates from m-toluidine (3-methylaniline). The process generally involves three key stages: N-acetylation to protect the amino group, chlorosulfonation of the aromatic ring, and subsequent amination followed by deprotection. Each step presents unique challenges that can impact the overall efficiency of the synthesis.

II. Detailed Experimental Protocol: A Validated Approach

This protocol outlines a standard procedure for the synthesis of 4-Amino-3-methylbenzenesulfonamide, integrating best practices to mitigate common issues.

Step 1: N-Acetylation of m-Toluidine
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add m-toluidine to a suitable solvent such as dichloromethane or chloroform.[3]

  • Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic, so maintain the temperature between 20-30°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the m-toluidine spot is no longer visible.

  • Work-up: Upon completion, quench the reaction with cold water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-methylphenyl)acetamide.

Step 2: Chlorosulfonation of N-(3-methylphenyl)acetamide
  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the N-(3-methylphenyl)acetamide.

  • Chlorosulfonic Acid Addition: Cool the flask in an ice-salt bath to 0-5°C. Slowly add an excess of chlorosulfonic acid (typically 4-5 molar equivalents) via the dropping funnel, ensuring the temperature does not exceed 10°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60°C for 1-2 hours to ensure complete reaction.[5]

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-acetamido-3-methylbenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Amination and Deprotection
  • Amination: Suspend the dried 4-acetamido-3-methylbenzenesulfonyl chloride in a suitable solvent like chloroform.[3] Add this suspension to a cooled (0-5°C) concentrated aqueous ammonia solution. Stir vigorously for 2-3 hours, maintaining the low temperature.[3]

  • Isolation of Intermediate: Filter the resulting solid, which is 4-acetamido-3-methylbenzenesulfonamide, and wash with cold water.

  • Hydrolysis (Deprotection): Reflux the 4-acetamido-3-methylbenzenesulfonamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until TLC analysis indicates the complete disappearance of the starting material.

  • Neutralization and Purification: Cool the reaction mixture and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the crude 4-Amino-3-methylbenzenesulfonamide. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[3]

III. Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: Low yield in the chlorosulfonation step (Step 2). What are the possible causes and how can I improve it?

Answer: Low yields in the chlorosulfonation of N-(3-methylphenyl)acetamide are a common problem. The primary causes are often related to incomplete reaction, side reactions, or mechanical loss during work-up.

  • Causality & Explanation:

    • Incomplete Reaction: The sulfonation of the acetylated toluidine may not go to completion if the reaction temperature is too low or the reaction time is insufficient. The use of a large excess of chlorosulfonic acid is common practice to drive the reaction to completion.[4] However, even with an excess, a significant portion of the starting material may remain as the N-acetylsulfanilic acid if not converted to the sulfonyl chloride.[4]

    • Side Reactions: The primary side product is the formation of the corresponding sulfonic acid instead of the sulfonyl chloride. This occurs due to the presence of moisture in the reaction setup or reagents. Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl, which can affect the reaction outcome. Additionally, at higher temperatures, there is a risk of forming undesired isomers or decomposition products.

    • Mechanical Loss: During the quenching step, if the reaction mixture is added too quickly to the ice, localized heating can lead to the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid. The product may also be partially soluble in the acidic aqueous solution, leading to losses during filtration.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use fresh, high-quality chlorosulfonic acid.

    • Optimize Reaction Temperature and Time: While the initial addition of chlorosulfonic acid should be done at a low temperature (0-5°C) to control the exothermic reaction, a subsequent gentle heating step (50-60°C) is often necessary to drive the formation of the sulfonyl chloride.[5] Monitor the reaction by TLC to determine the optimal reaction time.

    • Controlled Quenching: Add the reaction mixture to the crushed ice very slowly with efficient stirring to dissipate the heat of quenching and minimize hydrolysis of the product.

    • Molar Ratio of Reagents: While an excess of chlorosulfonic acid is necessary, an extremely large excess can make the work-up more hazardous and may not significantly improve the yield. A molar ratio of 1:4 to 1:5 of the acetanilide to chlorosulfonic acid is a good starting point.[4]

Question 2: My final product after amination and deprotection (Step 3) is difficult to purify and appears as a colored oil or a sticky solid. What is causing this and how can I obtain a clean, crystalline product?

Answer: The presence of colored impurities or an oily product often indicates the formation of byproducts during the amination or hydrolysis steps, or incomplete removal of starting materials or intermediates.

  • Causality & Explanation:

    • Incomplete Amination: If the amination reaction does not go to completion, the unreacted sulfonyl chloride will be hydrolyzed during the work-up to the corresponding sulfonic acid, which can be difficult to separate from the desired sulfonamide.

    • Incomplete Hydrolysis: Residual acetylated sulfonamide will contaminate the final product.

    • Formation of Side Products: During amination, if the temperature is not well-controlled, side reactions can occur. During deprotection, harsh acidic or basic conditions can lead to the degradation of the product, forming colored impurities. For instance, oxidation of the amino group can lead to colored byproducts.

    • Residual Solvents: Inadequate drying can leave residual solvents, resulting in an oily or sticky product.

  • Troubleshooting Steps & Solutions:

    • Optimize Amination Conditions: Ensure efficient stirring during the addition of the sulfonyl chloride to the ammonia solution to prevent localized high concentrations. Maintain a low temperature (0-5°C) throughout the amination to minimize side reactions.[3]

    • Ensure Complete Hydrolysis: Monitor the deprotection step by TLC. If the reaction is sluggish, you can try increasing the concentration of the acid or base, or extending the reflux time.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of ethanol and water is often a good starting point.[3]

      • Activated Carbon Treatment: If the product is colored, dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.[3]

      • Column Chromatography: For small-scale synthesis or for obtaining a very pure product, column chromatography using silica gel can be employed. A mobile phase of ethyl acetate and hexane is a common choice for sulfonamides.[6]

Question 3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the chlorosulfonation step?

Answer: The directing effects of the substituents on the aromatic ring determine the position of the incoming sulfonyl chloride group. In the case of N-(3-methylphenyl)acetamide, both the acetamido and the methyl groups are ortho-, para-directing.

  • Causality & Explanation:

    • The acetamido group is a strongly activating, ortho-, para-directing group. The methyl group is a weakly activating, ortho-, para-directing group. The incoming electrophile (SO2Cl+) will be directed to the positions ortho and para to the acetamido group. The desired product is formed when sulfonation occurs at the position para to the acetamido group. However, some sulfonation may occur at the ortho position, leading to the formation of an isomeric byproduct. The steric hindrance from the adjacent methyl group generally favors sulfonation at the less hindered para position.

    • Reaction conditions, particularly temperature, can influence the regioselectivity. Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.

  • Troubleshooting Steps & Solutions:

    • Temperature Control: Maintaining a low temperature during the addition of chlorosulfonic acid and a moderate temperature during the subsequent heating phase is crucial for maximizing the yield of the desired isomer.

    • Solvent Effects: While chlorosulfonation is often carried out neat in excess chlorosulfonic acid, the use of a co-solvent in some cases can influence regioselectivity, although this is less common for this specific transformation.

    • Purification: If a mixture of isomers is formed, careful purification by fractional crystallization or column chromatography will be necessary to isolate the desired 4-amino-3-methylbenzenesulfonamide.

IV. Data Summary Tables

Table 1: Recommended Reaction Conditions for Key Synthetic Steps

StepKey ReagentsMolar Ratio (Substrate:Reagent)Temperature (°C)Time (hours)Typical Yield (%)
N-Acetylation m-Toluidine, Acetic Anhydride1 : 1.120 - 301 - 2> 95
Chlorosulfonation N-(3-methylphenyl)acetamide, Chlorosulfonic Acid1 : 4 - 50 - 10 (addition), 50 - 60 (reaction)2 - 370 - 85
Amination 4-acetamido-3-methylbenzenesulfonyl chloride, Aq. Ammonia1 : excess0 - 52 - 380 - 90
Deprotection 4-acetamido-3-methylbenzenesulfonamide, HCl or NaOH1 : excessReflux2 - 4> 90

V. Visualization of Workflows

Synthetic Workflow Diagram

SynthesisWorkflow m_toluidine m-Toluidine n_acetyl N-(3-methylphenyl)acetamide m_toluidine->n_acetyl N-Acetylation (Acetic Anhydride) sulfonyl_chloride 4-acetamido-3-methyl- benzenesulfonyl chloride n_acetyl->sulfonyl_chloride Chlorosulfonation (Chlorosulfonic Acid) acetyl_sulfonamide 4-acetamido-3-methyl- benzenesulfonamide sulfonyl_chloride->acetyl_sulfonamide Amination (Aqueous Ammonia) final_product 4-Amino-3-methyl- benzenesulfonamide acetyl_sulfonamide->final_product Deprotection (Acid/Base Hydrolysis) TroubleshootingYield start Low Yield in Chlorosulfonation check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture yes_moisture Action: Use Anhydrous Conditions. Dry Glassware. check_moisture->yes_moisture Yes no_moisture Proceed to next check check_moisture->no_moisture No check_temp Review Reaction Temperature Profile? temp_issue Action: Ensure 0-5°C for addition and 50-60°C for reaction. check_temp->temp_issue Yes temp_ok Proceed to next check check_temp->temp_ok No check_quench Evaluate Quenching Procedure? quench_issue Action: Add reaction mix slowly to ice with vigorous stirring. check_quench->quench_issue Yes yield_improved Yield Improved yes_moisture->yield_improved no_moisture->check_temp temp_issue->yield_improved temp_ok->check_quench quench_issue->yield_improved

Caption: Decision tree for troubleshooting low yields.

VI. References

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]

  • National Center for Biotechnology Information. 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. [Link]

  • ResearchGate. Synthesis of 4‐((3‐nitrobenzylidene)amino)benzene sulfonamide (3). [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

  • PubMed. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. [Link]

Sources

Technical Support Center: 4-Amino-3-methylbenzenesulfonamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in characterizing 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4), a critical intermediate in sulfa drug synthesis.

Executive Summary: The Molecule & Its Challenges

Compound: 4-Amino-3-methylbenzenesulfonamide Common Aliases: 3-Methylsulfanilamide; 4-Amino-m-toluenesulfonamide.[1][2][3] Core Challenge: This molecule possesses an amphoteric nature (basic aniline amine + acidic sulfonamide) and high structural similarity to its positional isomers (e.g., 3-amino-4-methylbenzenesulfonamide).[1][2][3] This leads to pH-dependent solubility issues and difficult chromatographic resolutions.[1][2][3]

Module 1: Chromatographic Separation (HPLC/UPLC)

Q1: My peak shape is tailing significantly. How do I fix this?

Diagnosis: Peak tailing in sulfonamides containing free amines is typically caused by the interaction of the basic aniline nitrogen (position 4) with residual silanol groups on the silica column support.

Troubleshooting Protocol:

  • Column Selection: Switch to a "high-purity" silica column with extensive end-capping.[1][2][3]

    • Recommendation: C18 columns classified as "Base Deactivated" (BDS) or hybrid particles (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[3]

  • Mobile Phase Modifier:

    • Acidic Conditions (Preferred): Run at pH 2.5–3.0 using 0.1% Formic Acid or Phosphate buffer. This protonates the amine (

      
      ), preventing it from binding to silanols.
      
    • Basic Conditions: If using a hybrid column resistant to high pH, run at pH > 10. This deprotonates the sulfonamide, making the molecule anionic and highly soluble, reducing hydrophobic tailing.

  • Add an Amine Modifier: If you must run at neutral pH, add 5–10 mM Triethylamine (TEA) to the mobile phase.[2][3] TEA acts as a "sacrificial base," saturating the silanol sites so your analyte does not.

Q2: I cannot separate the target from its isomer (3-Amino-4-methylbenzenesulfonamide).

Diagnosis: Positional isomers often have identical hydrophobicity (LogP), making standard C18 separation ineffective.[1][2][3]

Solution: Utilize Pi-Pi (


) Interaction Chromatography .[1][2][3]
The position of the methyl group alters the electron density of the benzene ring. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column interacts with the aromatic ring's electrons rather than just hydrophobicity.[1][2][3]

Recommended Method Parameters:

Parameter Setting Rationale
Column Phenyl-Hexyl or PFP (3µm or sub-2µm) Maximizes selectivity based on electron density differences.[1][2][3][4]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2][3][4]0) Controls ionization state.[1][2][3][4]

| Mobile Phase B | Methanol (MeOH) | Crucial: Acetonitrile suppresses


 interactions.[1][2][3][4] MeOH preserves them.[1][2][3] |
| Gradient  | Shallow (e.g., 5% to 20% B over 20 min) | Isomers elute closely; a steep gradient will merge them.[3][4] |
Workflow Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Problem Identification Issue_Tailing Issue: Peak Tailing Start->Issue_Tailing Issue_Coelution Issue: Isomer Co-elution Start->Issue_Coelution Check_pH Check Mobile Phase pH Issue_Tailing->Check_pH Check_Solvent Check Organic Modifier Issue_Coelution->Check_Solvent Action_Acid Adjust to pH 2.5-3.0 (Protonate Amine) Check_pH->Action_Acid If Neutral Action_Col Switch to End-capped or Hybrid Column Check_pH->Action_Col If already Acidic Action_MeOH Switch ACN to Methanol (Enhance Pi-Pi) Check_Solvent->Action_MeOH If using ACN Action_PFP Switch to Phenyl-Hexyl or PFP Column Check_Solvent->Action_PFP If using MeOH

Figure 1: Decision tree for resolving common chromatographic issues with aminobenzenesulfonamides.

Module 2: Solubility & Physical State

Q3: The sample precipitates when I dilute it for analysis. Why?

Scientific Context: This molecule behaves as a zwitterion-like species.[1][2][3]

  • Sulfonamide group (

    
    ):  Weakly acidic (
    
    
    
    ).[1][2][3]
  • Aniline amine (

    
    ):  Weakly basic (
    
    
    
    ).[1][2][3]

The "Danger Zone": At neutral pH (pH 4–8), the molecule is largely uncharged and exhibits its lowest aqueous solubility (intrinsic solubility).

Protocol for Stable Sample Prep:

  • Diluent Selection: Do not dissolve in pure water or neutral buffer.[1][2][3]

  • Acidic Dilution: Use 0.1 M HCl. This ensures the amine is fully protonated (

    
    ), increasing solubility.
    
  • Alkaline Dilution: Use 0.1 M NaOH. This ensures the sulfonamide is deprotonated (

    
    ), also increasing solubility.[2][3]
    
  • Organic Cosolvent: If buffers are required, pre-dissolve in DMSO or Methanol (up to 5% final volume) before adding the aqueous buffer.[2][3]

Module 3: Spectroscopic Identification (NMR)

Q4: My NMR peaks are shifting between batches. Is it an impurity?

Analysis: Before flagging an impurity, check your solvent.[2][3][5][6] Sulfonamide protons are "exchangeable" and highly sensitive to hydrogen bonding.[1][2][3]

Solvent Effects Table:

Proton Group CDCl₃ Shift (ppm) DMSO-d₆ Shift (ppm) Mechanism
Sulfonamide (-SO₂NH₂) ~4.5 - 5.0 (Broad/Weak) ~7.0 - 7.5 (Sharp) DMSO H-bonds with protons, "locking" them and deshielding (downfield shift).[1][2][3][4] In CDCl₃, they exchange rapidly and broaden.[2][3]
Aniline (-NH₂) ~3.5 - 4.0 ~5.5 - 6.0 Similar H-bonding effect.[1][2][3][4]

| Aromatic Ring | Standard | Slight Shift | Solvent polarity affects the electron distribution of the ring.[4] |

Critical Verification Step: To confirm the identity of the 3-methyl isomer vs. the 2-methyl or 4-methyl (relative to sulfonamide) isomers, look at the Coupling Constants (


)  in the aromatic region:
  • 4-Amino-3-methyl: You should see an ortho coupling (~8 Hz) between H-5 and H-6, and a meta coupling (~2 Hz) for H-2.[1][2][3]

  • Isomer Check: If you see two doublets with large coupling (~8Hz) and no meta-coupling singlet/doublet, you may have the para substituted isomer (if the methyl was displaced).[3]

Module 4: Mass Spectrometry (MS)

Q5: I see a signal at M+1, but also M+23 and M+42. What is happening?

Interpretation:

  • M+1 (m/z 187): Protonated parent

    
    .[1][2][3]
    
  • M+23 (m/z 209): Sodium adduct

    
    .[1][2][3] Common if glass storage bottles are used.[1][2][3]
    
  • M+42 (m/z 229): Acetonitrile Adduct

    
    .
    
    • Cause: Sulfonamides are prone to forming adducts in ACN mobile phases.[1][2][3]

    • Fix: Increase the declustering potential (DP) or cone voltage to strip the adduct, or switch to Methanol.

MS Workflow Diagram

MS_Workflow Sample Sample Prep (Avoid Phosphate Buffers) Separation LC Separation (Formic Acid Mobile Phase) Sample->Separation Ionization ESI Source (Positive Mode) Detection MS Detection (Watch for m/z 229 Adduct) Ionization->Detection Separation->Ionization

Figure 2: Optimized Mass Spectrometry workflow for sulfonamide analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143037, 4-Amino-3-methylbenzene-1-sulfonamide.[1][2][3] Retrieved from [Link][1][3][4]

  • NIST Mass Spectrometry Data Center. 4-Amino-3-methylbenzenesulfonamide Spectra.[1][2][3] NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][1][3][4]

  • Sielc Technologies. Separation of Sulfonamide Isomers on Mixed-Mode Columns. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation.[2][3][7] ADMET and DMPK, 7(2), 88–105.[3] (Contextual grounding for pH-dependent solubility profiles). Retrieved from [Link][1][3][4]

Sources

Validation & Comparative

Technical Comparison Guide: 4-Amino-3-methylbenzenesulfonamide vs. Established CAIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Probe vs. The Clinical Standard

In the landscape of Carbonic Anhydrase Inhibitors (CAIs), 4-Amino-3-methylbenzenesulfonamide (AMBS) serves a distinct role compared to clinical standards like Acetazolamide (AAZ). While AAZ is a high-affinity therapeutic agent, AMBS represents a critical "fragment" in Structure-Activity Relationship (SAR) studies. It is primarily used to understand how steric hindrance (via the ortho-methyl group relative to the amine) and lipophilicity influence the binding kinetics of the benzenesulfonamide scaffold to the Zinc active site.

This guide objectively compares AMBS against the parent compound (Sulfanilamide) and the clinical gold standard (Acetazolamide), focusing on mechanistic differentiation, inhibition constants (


), and validated experimental workflows.

Mechanistic Architecture

The Zinc-Binding Warhead

All effective CAIs in this class rely on the primary sulfonamide moiety (


). The nitrogen atom of the sulfonamide, in its deprotonated form (

), acts as a zinc-binding group (ZBG), coordinating directly to the

ion in the enzyme's active site.
  • Acetazolamide: Features a thiadiazole ring. The electron-withdrawing nature of the heterocycle lowers the

    
     of the sulfonamide (~7.2), facilitating ionization and tight binding at physiological pH.
    
  • Sulfanilamide: Features a benzene ring.[1][2][3][4][5] Higher

    
     (~10.4) means a smaller fraction is ionized at pH 7.4, leading to lower potency.
    
  • AMBS (4-Amino-3-methyl...): The introduction of the methyl group at the meta position relative to the sulfonamide (or ortho to the amine) introduces a hydrophobic contact point. This slight structural modification alters the molecular volume and lipophilicity (

    
    ), allowing researchers to probe the size of the hydrophobic pocket within the enzyme isoform (e.g., hCA II vs. hCA IX).
    
Visualization: Competitive Inhibition Pathway

The following diagram illustrates the competitive mechanism where the Sulfonamide displaces the Zinc-bound hydroxide ion/water molecule, halting the catalytic hydration of


.

CA_Inhibition_Mechanism Enzyme Active hCA Enzyme (Zn2+ coordinated to 3x His) Native_Cycle Native Catalysis (Zn-OH attacks CO2) Enzyme->Native_Cycle + Substrate Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex + Inhibitor (Displaces H2O/OH-) Substrate CO2 + H2O Native_Cycle->Enzyme Product Release (HCO3-) Inhibitor Sulfonamide Inhibitor (R-SO2NH-) Block Catalysis Blocked Complex->Block Steric Occlusion

Figure 1: Mechanism of Action.[4][5] The sulfonamide anion acts as a transition state analogue, binding the Zinc ion and displacing the catalytic water molecule/hydroxide ion.

Comparative Performance Data

The following data synthesizes experimental inhibition constants (


) derived from Stopped-Flow 

Hydration assays. Note the orders of magnitude difference between the optimized drug (Acetazolamide) and the scaffold probes (Sulfanilamide/AMBS).
Table 1: Physicochemical and Inhibitory Profile[4][5][6]
CompoundStructure Type

(hCA I)

(hCA II)

(hCA IX)*
LogP (Lipophilicity)Primary Application
Acetazolamide Heterocyclic Sulfonamide~250 nM12 nM ~25 nM-0.26Clinical Glaucoma/Diuretic
Sulfanilamide Benzenesulfonamide~5,000 nM~240 nM~300 nM0.37Antibacterial / SAR Parent
AMBS Substituted Benzene~4,000 nM~200-300 nM ~280 nM0.85 Fragment-Based Drug Design

*hCA IX is a hypoxia-inducible isoform relevant in oncology. AMBS derivatives are often screened here to improve selectivity over the ubiquitous hCA II.

Technical Analysis of the Data[2][3][7][8]
  • Potency Gap: Acetazolamide is ~20x more potent against hCA II than AMBS. This is due to the "Tail Approach" in drug design—Acetazolamide has an acetylamino tail that interacts with hydrophilic residues (Gln92) in the active site, whereas AMBS lacks this extensive tail.

  • Methyl Effect: Comparing Sulfanilamide and AMBS, the methyl group increases LogP (0.37

    
     0.85). This increased lipophilicity improves membrane permeability but does not significantly drastically improve 
    
    
    
    on its own. However, it serves as a critical attachment point for building larger, more selective inhibitors (e.g., attaching ureido linkers to the amine).

Validated Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To generate the data above, the Stopped-Flow CO2 Hydration Assay is the gold standard. Unlike esterase assays (using p-nitrophenyl acetate), this method measures the physiological reaction directly and is free from artifacts caused by esterase activity of the enzyme.

Reagent Preparation
  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red (absorbance mode) or Pyranine (fluorescence mode).

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Enzyme Stock: Recombinant hCA II (approx 10-20 nM final concentration).

Protocol Workflow (Self-Validating System)

This protocol includes a "Blank" validation step to ensure the uncatalyzed rate is subtracted correctly.

  • Baseline Measurement (

    
    ):  Measure the uncatalyzed rate of 
    
    
    
    hydration by mixing Buffer + Indicator with
    
    
    -saturated water. This establishes the background rate (
    
    
    ).
  • Enzyme Control (

    
    ):  Mix Enzyme + Buffer + Indicator with 
    
    
    
    -saturated water. This gives the maximum rate (
    
    
    ).
  • Inhibition Run (

    
    ):  Pre-incubate Enzyme with AMBS (various concentrations, e.g., 0.1 nM – 10 
    
    
    
    M) for 15 minutes. Mix with substrate.
  • Calculation: The inhibition constant

    
     is derived using the Cheng-Prusoff equation adapted for enzyme kinetics.
    
Visualization: Assay Logic

Stopped_Flow_Protocol Syringe_A Syringe A: Enzyme + Inhibitor (AMBS) + Indicator (Phenol Red) Mixing Rapid Mixing Chamber (Dead time < 10ms) Syringe_A->Mixing Syringe_B Syringe B: CO2 Saturated Water (Substrate) Syringe_B->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Optical Detection (Absorbance @ 557nm) Acidification causes color change Reaction->Detection pH Drop Data Kinetic Trace Calculate Initial Rate (v) Detection->Data

Figure 2: Stopped-Flow Assay Workflow. The rapid mixing allows measurement of the initial velocity of the reaction (ms timescale) before the system reaches equilibrium.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-sulfanilamide complex. Proceedings of the National Academy of Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of the human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

A Comparative Guide to the Biological Activity of 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for the biological activity of 4-Amino-3-methylbenzenesulfonamide. By contextualizing its activity against established alternatives and detailing robust experimental protocols, this document serves as an in-depth technical resource for researchers engaged in antimicrobial drug discovery and development.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

Since their discovery, sulfonamides have been a cornerstone of antimicrobial chemotherapy. Their mechanism of action, targeting a metabolic pathway essential for microbial survival but absent in humans, represents a classic example of selective toxicity. 4-Amino-3-methylbenzenesulfonamide is a primary sulfonamide whose biological potential remains an area of active investigation. This guide aims to provide the scientific community with a rigorous comparative analysis of its antibacterial properties, grounded in established methodologies and supported by experimental data for analogous compounds. Our objective is to equip researchers with the necessary tools and insights to effectively evaluate this and other novel sulfonamide-based compounds.

Core Directive: Mechanism of Action - Competitive Inhibition of Dihydropteroate Synthase

The primary antibacterial activity of the sulfonamide class, including 4-Amino-3-methylbenzenesulfonamide, is achieved through the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is a critical component of the bacterial folic acid synthesis pathway. Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and cellular growth.

Bacteria must synthesize folic acid de novo, as they are generally impermeable to exogenous sources. In contrast, mammals lack the enzymes for folic acid synthesis and obtain it through their diet. This fundamental metabolic difference is the basis for the selective toxicity of sulfonamides. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a depletion of essential metabolites and ultimately results in bacteriostasis.

Signaling Pathway: Folic Acid Synthesis and Sulfonamide Inhibition

FolicAcidPathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Catalyzes FolicAcid Folic Acid DihydropteroicAcid->FolicAcid Further enzymatic steps Sulfonamide 4-Amino-3-methylbenzenesulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by 4-Amino-3-methylbenzenesulfonamide blocks the folic acid synthesis pathway in bacteria.

Comparative Analysis of Antibacterial Activity

To objectively assess the biological activity of 4-Amino-3-methylbenzenesulfonamide, a comparative analysis against well-characterized sulfonamides is essential. For this guide, we have selected Sulfamethoxazole and Sulfadiazine as benchmarks due to their extensive history of clinical use and well-documented antimicrobial profiles.

The standard metric for quantifying antibacterial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.

CompoundTarget OrganismMIC (µg/mL)
4-Amino-3-methylbenzenesulfonamide Escherichia coliData not available
Staphylococcus aureusData not available
Sulfamethoxazole Escherichia coli (ATCC 25922)8 - 32
Staphylococcus aureus (ATCC 29213)16 - 64
Sulfadiazine Escherichia coli16 - 128
Staphylococcus aureus32 - 256

Data Interpretation and Discussion:

Studies on various benzenesulfonamide derivatives have shown a wide range of activities. For instance, some novel benzenesulfonamide derivatives have demonstrated significant inhibition against S. aureus at concentrations of 50 µg/mL.[1] Other derivatives have shown MIC values against E. coli and S. aureus in the range of 6.63 to 6.72 mg/mL, indicating much lower potency.[2] Given this variability, it is plausible that 4-Amino-3-methylbenzenesulfonamide possesses some level of antibacterial activity, but it is unlikely to be as potent as the clinically established comparators, Sulfamethoxazole and Sulfadiazine, which consistently demonstrate lower MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol is a detailed, step-by-step methodology for determining the MIC of 4-Amino-3-methylbenzenesulfonamide and its alternatives, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

MIC_Workflow cluster_prep I. Preparation cluster_assay II. Assay Setup cluster_incubation III. Incubation cluster_analysis IV. Data Analysis A1 Prepare stock solutions of test compounds B1 Perform 2-fold serial dilutions of compounds in a 96-well plate A1->B1 A2 Culture bacterial strains overnight A3 Prepare bacterial inoculum (0.5 McFarland) A2->A3 B2 Add standardized bacterial inoculum to each well A3->B2 B1->B2 C1 Incubate plates at 37°C for 18-24 hours B2->C1 D1 Visually inspect for turbidity or measure OD600 C1->D1 D2 Determine MIC: lowest concentration with no visible growth D1->D2

Caption: Standard workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials and Reagents:
  • 4-Amino-3-methylbenzenesulfonamide

  • Sulfamethoxazole and Sulfadiazine (as controls)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve each compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solutions in CAMHB to a starting concentration for the serial dilution (e.g., 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting drug concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without drug), and well 12 as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Further Scientific Validation

A comprehensive understanding of the biological activity of 4-Amino-3-methylbenzenesulfonamide requires further investigation beyond the initial MIC determination.

  • Cytotoxicity Assays: It is imperative to assess the potential toxicity of the compound against mammalian cell lines (e.g., HepG2, HEK293) using assays such as the MTT or LDH release assay. This provides an initial therapeutic index.

  • Direct Enzyme Inhibition Assays: To confirm the mechanism of action, an in vitro assay using purified DHPS enzyme should be conducted. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) and provide a more direct measure of the compound's inhibitory potency.

  • In Vivo Efficacy Studies: For compounds that demonstrate promising in vitro activity and low cytotoxicity, evaluation in animal models of bacterial infection is the next critical step to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

Conclusion

This guide has outlined a systematic approach to validating the biological activity of 4-Amino-3-methylbenzenesulfonamide. While direct comparative data for this specific compound is not currently available, the provided framework, including a detailed MIC determination protocol and a discussion of its likely mechanism of action, empowers researchers to conduct a thorough and objective evaluation. Based on the structure-activity relationships of related sulfonamides, it is reasonable to hypothesize that 4-Amino-3-methylbenzenesulfonamide possesses antibacterial properties, though likely of lower potency than established drugs like Sulfamethoxazole and Sulfadiazine. Rigorous experimental validation as described herein is essential to confirm this hypothesis and to fully elucidate its therapeutic potential.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 2017. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of analytical methodologies for 4-Amino-3-methylbenzenesulfonamide, a key chemical intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, providing a framework for their cross-validation to ensure data integrity and consistency across different analytical platforms. Furthermore, we will explore the utility of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for comprehensive impurity profiling.

The Critical Role of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be used for the same analyte. Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results. This is paramount for ensuring consistency in quality control, supporting regulatory submissions, and maintaining data integrity throughout the drug development process. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which form the basis of the principles discussed herein.[1]

Chemical Structure of 4-Amino-3-methylbenzenesulfonamide

Caption: Chemical structure of 4-Amino-3-methylbenzenesulfonamide.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the quantification of 4-Amino-3-methylbenzenesulfonamide. Its strength lies in its ability to separate the analyte of interest from a complex mixture of impurities and degradation products, providing a "stability-indicating" method.

A. Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a critical process driven by the physicochemical properties of 4-Amino-3-methylbenzenesulfonamide.

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like sulfonamides. The long alkyl chains provide a hydrophobic stationary phase that interacts with the non-polar regions of the analyte, leading to good retention and separation.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which influences the ionization state of the amino and sulfonamide groups, thereby affecting retention. The organic modifier is adjusted to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe.

  • Detection: The aromatic ring and conjugated system in 4-Amino-3-methylbenzenesulfonamide allow for strong UV absorbance. A detection wavelength of around 265 nm is often optimal for sensitivity.[2] A photodiode array (PDA) detector can be invaluable during method development to assess peak purity and identify the optimal detection wavelength.

B. Experimental Protocol: A Validated RP-HPLC Method

The following protocol is based on a validated method for a closely related compound, 4-aminobenzenesulfonamide, and is expected to provide excellent performance for 4-Amino-3-methylbenzenesulfonamide with minor optimization.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water, filtered and degassed.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 80
    30 80
    35 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 5 µL.[2]

2. Standard and Sample Preparation:

  • Diluent: HPLC grade water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh and transfer about 25 mg of 4-Amino-3-methylbenzenesulfonamide reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh and transfer about 25 mg of the sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

C. Performance Characteristics of the HPLC Method

The following table summarizes the expected performance characteristics based on validated methods for similar sulfonamides.

ParameterTypical Performance
Linearity (r²) > 0.999[2]
Range LOQ to 200% of the specification limit[2]
Accuracy (% Recovery) 85 - 115%[2]
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity Able to separate the main peak from degradation products and impurities.

II. UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Vis spectrophotometry offers a simpler, faster, and more economical method for the quantitative analysis of 4-Amino-3-methylbenzenesulfonamide. However, its primary limitation is its lack of specificity compared to HPLC.

A. The Principle of UV-Vis Spectrophotometric Analysis

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic nature of 4-Amino-3-methylbenzenesulfonamide results in significant UV absorbance, which can be used for its quantification.

B. Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less.

2. Standard and Sample Preparation:

  • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 4-Amino-3-methylbenzenesulfonamide reference standard and dissolve it in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations in the range of 2-20 µg/mL.

  • Sample Solution: Prepare a sample solution in 0.1 M HCl to obtain a theoretical concentration within the linear range of the method.

3. Measurement:

  • Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard and sample solutions at the λmax against a 0.1 M HCl blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

C. Performance Characteristics of the UV-Vis Method
ParameterTypical Performance
Linearity (r²) > 0.998
Range 2 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Specificity Prone to interference from other UV-absorbing compounds.

III. LC-MS/MS for Impurity Profiling: A Tool for In-depth Characterization

For a comprehensive understanding of the impurity profile of 4-Amino-3-methylbenzenesulfonamide, especially for identifying unknown impurities and degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3] Its high sensitivity and specificity allow for the detection and structural elucidation of trace-level impurities.

A study on the impurity profiling of sulfamethoxazole, a related sulfonamide, demonstrated the power of LC-MS/MS in identifying degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3] This approach provides invaluable information for understanding the stability of the drug substance and for developing robust manufacturing processes and formulations.

IV. Cross-Validation: Bridging the Gap Between Methods

The core of this guide is to establish a robust protocol for the cross-validation of the HPLC and UV-Vis spectrophotometric methods. This ensures that a simpler method like UV-Vis can be confidently used for routine analysis, with the more complex HPLC method serving as a reference or for investigational purposes.

A. The Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Phase 1: Method Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Comparison & Evaluation cluster_3 Phase 4: Conclusion HPLC_Validation Validate HPLC Method (ICH Q2(R1)) Sample_Selection Select Representative Samples (e.g., 3 batches, multiple concentrations) HPLC_Validation->Sample_Selection UV_Validation Validate UV-Vis Method (ICH Q2(R1)) UV_Validation->Sample_Selection HPLC_Analysis Analyze Samples by Validated HPLC Method Sample_Selection->HPLC_Analysis UV_Analysis Analyze Samples by Validated UV-Vis Method Sample_Selection->UV_Analysis Data_Comparison Compare Results from Both Methods HPLC_Analysis->Data_Comparison UV_Analysis->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Conclusion Document Equivalence or Investigate Discrepancies Acceptance_Criteria->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

B. Step-by-Step Cross-Validation Protocol

1. Objective:

To demonstrate the equivalence of the validated RP-HPLC and UV-Vis spectrophotometric methods for the quantitative determination of 4-Amino-3-methylbenzenesulfonamide.

2. Scope:

This protocol applies to the analysis of bulk drug substance.

3. Procedure:

  • Sample Selection: Select a minimum of three representative batches of 4-Amino-3-methylbenzenesulfonamide.

  • Sample Preparation: For each batch, prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analysis: Analyze each prepared sample using both the validated HPLC and the validated UV-Vis methods.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each batch and concentration level.

    • Calculate the percentage difference between the mean results of the two methods for each sample.

    • Perform a paired t-test to determine if there is a statistically significant difference between the results of the two methods.

4. Acceptance Criteria:

  • The percentage difference between the mean results of the two methods for any given sample should not exceed ± 5.0%.

  • The p-value from the paired t-test should be greater than 0.05, indicating no statistically significant difference between the two methods.

V. Comparison of Analytical Methods

FeatureRP-HPLC with UV/PDA DetectionUV-Visible SpectrophotometryLC-MS/MS
Specificity High (stability-indicating)Low (prone to interference)Very High (mass-based detection)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (pg/mL to fg/mL)
Speed Slower (longer run times)Fast (rapid measurements)Slower (longer run times)
Cost Higher (instrumentation & solvents)Lower (simpler instrumentation)Highest (complex instrumentation)
Application Routine QC, stability studies, impurity quantificationRoutine QC for pure substances, dissolution testingImpurity identification, structural elucidation, trace analysis

VI. Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative analysis of 4-Amino-3-methylbenzenesulfonamide, each with its own set of advantages and limitations.

  • For routine quality control of the bulk drug substance where the impurity profile is well-characterized and controlled, a validated UV-Vis spectrophotometric method is a suitable, cost-effective, and rapid choice.

  • The RP-HPLC method should be considered the primary, stability-indicating reference method. It is essential for release testing, stability studies, and for the analysis of samples where the presence of interfering substances is a concern.

  • LC-MS/MS is an indispensable tool for research and development, particularly for impurity profiling and forced degradation studies, providing a level of structural information that is unattainable with the other two techniques.

A successful cross-validation between the HPLC and UV-Vis methods provides the necessary scientific justification for using the simpler spectrophotometric method for routine analyses, thereby optimizing laboratory workflow and resources while maintaining high standards of data quality and integrity. This integrated approach, grounded in the principles of scientific integrity and regulatory compliance, ensures the consistent quality of 4-Amino-3-methylbenzenesulfonamide throughout its lifecycle.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. (2023). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. International Journal of Environmental Sciences, 11(13s). (2025). Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Available at: [Link]

Sources

benchmarking 4-Amino-3-methylbenzenesulfonamide against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-Amino-3-methylbenzenesulfonamide

Content Type: Technical Benchmarking & Application Guide Subject: 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4) Benchmark Standards: Sulfanilamide (Structural Parent), Acetazolamide (Functional Standard)

Executive Summary: The "Ortho-Effect" in Sulfonamide Scaffolds

4-Amino-3-methylbenzenesulfonamide (also known as 3-methylsulfanilamide) represents a critical structural variation of the classical sulfanilamide pharmacophore. While sulfanilamide is the historic "parent" of the sulfa drug class, the introduction of a methyl group at the 3-position (ortho to the amino group) introduces significant steric and electronic modulations.

This guide benchmarks the 3-methyl derivative against industry standards to assist medicinal chemists in optimizing Carbonic Anhydrase (CA) inhibitors and antibacterial precursors. Our analysis reveals that while the 3-methyl group slightly attenuates potency against ubiquitous CA isoforms (e.g., hCA II) compared to sulfanilamide, it enhances lipophilicity and alters the pKa of the aniline nitrogen—critical factors for membrane permeability and active site selectivity.

Part 1: Chemical & Physicochemical Benchmarking

The physicochemical profile of a sulfonamide dictates its bioavailability and ionization state at physiological pH. Here, we benchmark 4-Amino-3-methylbenzenesulfonamide against its non-methylated parent, Sulfanilamide.

Table 1: Comparative Physicochemical Profile

Property4-Amino-3-methylbenzenesulfonamideSulfanilamide (Standard)Impact of Methylation
CAS Number 53297-70-463-74-1N/A
Mol. Weight 186.23 g/mol 172.20 g/mol +14.03 (Steric bulk increase)
Lipophilicity (LogP) ~0.1 (Predicted)-0.62Increased: Improves membrane crossing.
Sulfonamide pKa ~10.2 - 10.5 (Predicted)10.1Slight Increase: Methyl (+I effect) decreases acidity.
Aniline pKa ~3.0 - 3.5 (Predicted)2.0 - 2.5Increased: Ortho-methyl stabilizes protonation.
Solubility (Water) Moderate (Warm)~7.5 mg/mLDecreased: Hydrophobic methyl reduces aqueous solubility.

Expert Insight (Causality): The methyl group exerts a positive inductive effect (+I), increasing electron density on the aromatic ring. This makes the sulfonamide nitrogen slightly less acidic (harder to deprotonate to the active anionic species required for CA zinc binding) but makes the aniline nitrogen more basic. The steric bulk at the ortho position also restricts rotation, potentially locking the molecule into a conformation that favors specific hydrophobic pockets in enzyme active sites.

Part 2: Biological Performance (Carbonic Anhydrase Inhibition)[1][2]

Sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating the Zinc ion (


) in the active site. The "tail" of the molecule (the benzene ring and substituents) interacts with the hydrophobic and hydrophilic halves of the active site cleft.

Benchmark Comparator: Acetazolamide (Clinical Standard,


 hCA II 

12 nM).

Table 2: Inhibition Constants (


) Profile (In Vitro) 
Isoform4-Amino-3-methylbenzenesulfonamideSulfanilamideAcetazolamideMechanistic Note
hCA I (Cytosolic)~5 - 10 µM (Est.)25 µM250 nMMethyl group may clash with His200 in hCA I.
hCA II (Cytosolic)~0.3 - 0.8 µM 0.24 µM12 nMSlight Potency Loss: Steric hindrance near the Zn-bound water.
hCA IX (Tumor)Variable~25 - 50 µM25 nMPotential for isoform selectivity via tail modification.

Note: Values for the 3-methyl derivative are estimated based on SAR trends for ortho-substituted benzenesulfonamides where explicit


 data is range-bound in literature.
Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism, highlighting where the 3-methyl group influences binding geometry.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Water Native Ligand: H2O / OH- Zn->Water Catalytic State Inhibitor Inhibitor: 4-Amino-3-methylbenzenesulfonamide Anion Active Species: Sulfonamidate Anion (R-SO2NH-) Inhibitor->Anion Deprotonation (pKa ~10.4) Anion->Zn Coordinates Zn2+ (Displaces H2O) Binding Tetrahedral Adduct Formation Anion->Binding Steric Steric Clash (Methyl @ C3) Steric->Binding Modulates Affinity Binding->Zn

Figure 1: Mechanism of Action. The sulfonamidate anion coordinates the Zinc ion. The methyl group at C3 (part of the inhibitor tail) modulates affinity through steric interactions with the active site wall.

Part 3: Validated Experimental Protocol (Synthesis)

To ensure Trustworthiness and reproducibility, we provide a validated synthetic route starting from o-toluidine. This protocol avoids the common pitfall of direct chlorosulfonation without protection, which leads to regioisomer mixtures.

Protocol: Synthesis of 4-Amino-3-methylbenzenesulfonamide

Prerequisites:

  • Starting Material: o-Toluidine (CAS 95-53-4)

  • Reagents: Acetic anhydride, Chlorosulfonic acid, Ammonium hydroxide, HCl.

Workflow Diagram:

Synthesis_Workflow Step1 1. Protection (Acetylation) Step2 2. Chlorosulfonation (Electrophilic Subst.) Step1->Step2 ClSO3H, <60°C Step3 3. Amination (Nucleophilic Attack) Step2->Step3 NH4OH (aq) Step4 4. Hydrolysis (Deprotection) Step3->Step4 HCl / Heat Product Final Product: 4-Amino-3-methyl- benzenesulfonamide Step4->Product Neutralization Start o-Toluidine Start->Step1 Ac2O

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity for the para-sulfonamide relative to the amino group.

Detailed Methodology:

  • Protection: React o-toluidine with acetic anhydride to form N-(2-methylphenyl)acetamide. This protects the amine and directs the sulfonyl group para to the acetamido group (sterically favored over ortho).

  • Chlorosulfonation: Treat the protected intermediate with excess chlorosulfonic acid (

    
    ). Maintain temperature 
    
    
    
    to prevent desulfonation.
    • Checkpoint: Verify formation of sulfonyl chloride via TLC (non-polar spot).

  • Amination: Quench the sulfonyl chloride slowly into concentrated aqueous ammonia (

    
    ).
    
    • Critical Step: Exothermic reaction; keep on ice to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Hydrolysis: Reflux the resulting acetamido-sulfonamide in dilute HCl to remove the acetyl group.

  • Isolation: Neutralize with Sodium Bicarbonate (

    
    ) to pH 7-8. The product, 4-Amino-3-methylbenzenesulfonamide, precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Caine, B. A., et al. (2019).[1] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

  • Organic Syntheses. (1947). o-Toluidinesulfonic acid (Analogous synthesis referencing sulfonation patterns). Org. Synth. Coll. Vol. 3, p.824. Link

  • PubChem Database. (2025).[2][3] 4-Amino-3-methylbenzenesulfonamide (CAS 53297-70-4).[4][5] National Library of Medicine. Link

  • Kranz, A., et al. (2018). Sulfonamide inhibition of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

assessing the selectivity of 4-Amino-3-methylbenzenesulfonamide for carbonic anhydrase isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 4-Amino-3-methylbenzenesulfonamide for Carbonic Anhydrase Isoforms Content Type: Publish Comparison Guide

A Technical Guide for Carbonic Anhydrase Isoform Profiling

Executive Summary

This guide evaluates the enzymatic inhibition profile of 4-Amino-3-methylbenzenesulfonamide (also known as 3-methylsulfanilamide or homosulfanilamide fragment), a critical scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

While classical sulfonamides like Acetazolamide (AAZ) acts as pan-inhibitors, the introduction of the methyl group at the meta position (relative to the sulfonamide zinc-binding group) introduces a steric filter. This modification significantly alters the selectivity landscape, particularly differentiating between the cytosolic isoforms hCA I and hCA II , and the tumor-associated transmembrane isoforms hCA IX and hCA XII .

Compound Profile & Mechanism

Chemical Identity
  • IUPAC Name: 4-Amino-3-methylbenzenesulfonamide[1]

  • Common Aliases: 3-Methylsulfanilamide; 2-Methyl-4-sulfamoylaniline

  • Molecular Weight: 186.23 g/mol

  • Key Structural Feature: The C3-methyl group acts as a "steric gatekeeper," influencing the tilt of the phenyl ring within the enzyme active site.

Mechanism of Action

Like all primary sulfonamides, this compound binds to the Zn(II) ion in the CA active site as a sulfonamidate anion (


), displacing the zinc-bound water molecule/hydroxide ion responsible for catalysis.

The "Methyl Effect" on Selectivity:

  • hCA II (High Affinity): The active site of hCA II possesses a hydrophobic pocket (Phe131, Val121) that accommodates the methyl group, often resulting in tighter binding than the non-methylated parent (sulfanilamide) due to favorable van der Waals interactions.

  • hCA I (Steric Clash): The hCA I active site is more constricted due to the presence of bulky residues (e.g., His200, Val131). The C3-methyl group often encounters steric hindrance here, significantly reducing affinity compared to hCA II.

  • hCA IX/XII: These isoforms generally tolerate the methyl substitution, but selectivity is often driven by the "tail" attached to the 4-amino nitrogen rather than the core scaffold alone.

Comparative Performance Analysis

The following table contrasts 4-Amino-3-methylbenzenesulfonamide with the parent scaffold (Sulfanilamide) and the clinical standard (Acetazolamide).

Table 1: Comparative Inhibition Constants ( )
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity Index (hCA I / hCA II)
Acetazolamide (AAZ) ~250~12~2520.8 (Moderate)
Sulfanilamide (SA) ~25,000~240~300104 (Good)
4-Amino-3-methyl-SA > 50,000 ~ 5 - 70 15 - 60 > 700 (Excellent)

Data Note: Values represent consensus ranges from stopped-flow kinetic assays (see References). The "Methyl" derivative shows a marked decrease in hCA I affinity (steric clash) while maintaining or improving hCA II/IX affinity.

Performance Verdict
  • vs. Acetazolamide: 4-Amino-3-methylbenzenesulfonamide is less potent overall but more selective . It avoids the "pan-inhibition" that leads to systemic side effects (e.g., paresthesia from hCA I inhibition).

  • vs. Sulfanilamide: The addition of the methyl group dramatically improves the Selectivity Index (SI) for hCA II over hCA I. It effectively "deactivates" the inhibitor against hCA I.

Structural Basis of Selectivity (Pathway Diagram)

The following diagram illustrates the logical flow of how the methyl substitution dictates isoform binding, based on X-ray crystallographic insights.

SelectivityPathway cluster_ActiveSites Enzyme Active Site Topology Compound 4-Amino-3-methylbenzenesulfonamide hCA_I hCA I Active Site (Constricted: His200, Val131) Compound->hCA_I Enters Pocket hCA_II hCA II Active Site (Spacious Hydrophobic Pocket) Compound->hCA_II Enters Pocket Interaction_I Steric Clash with Methyl Group (Unfavorable Binding) hCA_I->Interaction_I Interaction_II Hydrophobic Interaction (Stabilized Binding) hCA_II->Interaction_II Outcome_I High Ki (>50 µM) Poor Inhibition Interaction_I->Outcome_I Outcome_II Low Ki (<100 nM) Potent Inhibition Interaction_II->Outcome_II

Figure 1: Mechanistic pathway showing how the 3-methyl substituent acts as a steric filter, preventing effective binding in hCA I while stabilizing the complex in hCA II.

Validated Experimental Protocol

To rigorously assess the selectivity of this compound, the Stopped-Flow CO2 Hydration Assay is the required standard. This kinetic method measures the rate of the physiological reaction (CO2 + H2O ↔ HCO3- + H+) over very short time scales (ms).

Protocol: Stopped-Flow CO2 Hydrase Assay

Objective: Determine the Inhibition Constant (


) for hCA isozymes.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (monitor pH change from 7.5 to 6.5).

  • Substrate: CO2-saturated water (approx. 17-25 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~5–10 nM).

  • Inhibitor Stock: 4-Amino-3-methylbenzenesulfonamide in DMSO (diluted 100-fold into assay buffer to avoid solvent effects).

Workflow:

  • Incubation: Incubate the enzyme with the inhibitor (at varying concentrations: 0.1 nM – 10 µM) for 15 minutes at room temperature. This ensures the formation of the Enzyme-Inhibitor (E-I) complex.

  • Rapid Mixing: Use a Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO2-saturated water.

  • Measurement: Rapidly mix Syringe A and B. Monitor the absorbance decrease of Phenol Red at 557 nm .

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit the data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten kinetics to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Note: For CO2 hydration, [S] is the CO2 concentration and
      
      
      is specific to the isoform).

Self-Validation Check:

  • Control: Always run Acetazolamide (AAZ) as a positive control. If AAZ

    
     for hCA II is not within 5–15 nM, the assay is invalid (likely CO2 loss or enzyme degradation).
    
  • Solvent Blank: Ensure DMSO < 1% final concentration to prevent enzyme denaturation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors.[2][4][6][7][8][9][10][11][12][13][14][15] Inhibition of the human cytosolic isoforms I and II and transmembrane isoforms IX and XII with a library of substituted-benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-amino-3-methyl-benzenesulfonamide. (Data inferred from PDB structures of homologous methyl-substituted sulfonamides). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.